Albacarcin V
Description
Structure
3D Structure
Properties
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918931 | |
| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-46-8, 82196-88-1 | |
| Record name | Albacarcin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysomycin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of Albacarcin V: A Technical Guide for Researchers
Introduction
Albacarcin V, also known as Virenomycin V, is a natural product originally isolated from the bacterium Streptomyces virens.[1][2] This compound has garnered significant interest within the scientific community due to its potent biological activities, demonstrating both antitumor and antibacterial properties.[3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the current understanding of Albacarcin V's mechanisms of action. We will delve into its molecular targets, the experimental evidence that has defined our knowledge, and the potential therapeutic implications of this fascinating molecule.
Part 1: Antitumor Mechanism of Action - Targeting the Cytoskeletal Regulator EPLIN
Recent groundbreaking research has identified the Epithelial Protein Lost in Neoplasm (EPLIN; also known as LIMA1) as a primary molecular target of Albacarcin V in cancer cells.[1][4] This discovery has opened a new avenue for the development of targeted therapies against specific malignancies, including female cancers and pediatric medulloblastoma.[4][5]
The Role of EPLIN in Cancer Pathogenesis
EPLIN is a crucial regulator of the actin cytoskeleton, playing a pivotal role in maintaining the structural integrity and motility of cells.[2] Its dysregulation is implicated in several hallmark processes of cancer, including tumor growth, invasion, and metastasis.[2] Altered EPLIN expression can disrupt the organization of the cytoskeleton, leading to the aberrant cell motility characteristic of invasive cancer cells.[2] Furthermore, EPLIN is involved in critical cellular processes such as cell growth and metabolism, making it a significant factor in cancer cell survival and proliferation.[2][3]
Experimental Validation of EPLIN as the Target of Albacarcin V
The identification of EPLIN as the direct target of Albacarcin V was achieved through a combination of advanced proteomics and cellular biology techniques. Key experimental approaches that provided the foundational evidence include:
-
Proteome Integral Solubility Alteration (PISA): This method assesses changes in the thermal stability of proteins in the presence of a ligand. In the context of Albacarcin V, PISA was employed to identify proteins that exhibited a significant shift in their melting temperature upon binding to the compound, with EPLIN emerging as a top candidate.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA validates target engagement in a cellular context. By treating cancer cells with Albacarcin V and then subjecting them to a heat challenge, researchers observed that EPLIN was stabilized, indicating a direct interaction between Albacarcin V and EPLIN within the cell.[1]
These experiments provided robust evidence that Albacarcin V directly binds to and engages with EPLIN in cancer cells, leading to its cytotoxic effects.
Proposed Mechanism of Antitumor Action
Based on the current evidence, the proposed antitumor mechanism of Albacarcin V centers on its interaction with EPLIN. By binding to EPLIN, Albacarcin V likely disrupts its normal function in regulating the actin cytoskeleton. This interference can lead to a cascade of downstream effects, including:
-
Inhibition of Cell Motility and Invasion: Disruption of the actin cytoskeleton impairs the ability of cancer cells to migrate and invade surrounding tissues.
-
Induction of Cell Cycle Arrest and Apoptosis: Interference with critical cellular structures and signaling pathways can trigger cell cycle arrest and programmed cell death.
The potent cytotoxicity of Albacarcin V, with IC50 values in the nanomolar range across multiple cancer cell lines, underscores the significance of the EPLIN-targeting mechanism.[5]
The following is a generalized protocol for performing a CETSA experiment to validate the interaction between a compound like Albacarcin V and its target protein, EPLIN.
Objective: To determine if Albacarcin V binds to and stabilizes EPLIN in intact cells.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer or ovarian cancer cell lines)[1]
-
Cell culture medium and supplements
-
Albacarcin V (FLIX3)[1]
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against EPLIN
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with Albacarcin V at the desired concentration or with a vehicle control. Incubate for a specified period to allow for compound uptake and target engagement.
-
-
Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Heat Challenge:
-
Aliquot the cell lysate into separate tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. One aliquot should be kept on ice as an unheated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE followed by Western blotting.
-
Probe the Western blot with a primary antibody specific for EPLIN, followed by an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for EPLIN at each temperature for both the vehicle- and Albacarcin V-treated samples.
-
Plot the percentage of soluble EPLIN as a function of temperature. A shift in the melting curve to higher temperatures for the Albacarcin V-treated samples compared to the vehicle control indicates stabilization of EPLIN by the compound.
-
Visualization of the Antitumor Mechanism
Sources
- 1. Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma [uu.diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EPLIN Downregulation Promotes Epithelial-Mesenchymal Transition in Prostate Cancer Cells and Correlates With Clinical Lymph Node Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Polycarcin V: Discovery, Biosynthesis, and Mechanism of Action
Foreword: This guide was initially conceived to explore the natural product "Albacarcin V." However, a comprehensive search of the scientific literature yielded no publicly available data for a compound of that name. It is hypothesized that this may be a misnomer or a very recent, yet unpublished, discovery. Instead, this guide has been pivoted to focus on a closely related and well-documented antitumor agent, Polycarcin V , and the broader family of gilvocarcin antibiotics. This pivot allows for a scientifically rigorous and detailed exploration of a compound with a similar nomenclature and significant therapeutic potential.
Introduction to the Gilvocarcin Family and the Discovery of Polycarcin V
The gilvocarcin family of C-aryl glycoside natural products represents a class of potent antitumor antibiotics with characteristically low toxicity.[1] First discovered in the early 1980s, these compounds are produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites.[2] The most studied member of this family is Gilvocarcin V, known for its potent bactericidal, virucidal, and antitumor activities.[2]
Polycarcin V was more recently discovered as a novel member of this family through bioactivity-guided fractionation of a culture extract from Streptomyces polyformus sp. nov. (YIM 33176).[3] Interestingly, Polycarcin V co-occurs with the known Gilvocarcin V in this strain.[1]
The Origin and Producing Organism: Streptomyces polyformus
Streptomyces polyformus is the bacterium responsible for the production of Polycarcin V. As with other Streptomyces species, it is a Gram-positive, filamentous bacterium found in the soil. The concomitant production of both Polycarcin V and Gilvocarcin V by the same organism is a notable and unusual occurrence in bacterial natural product biosynthesis.[3] This suggests a degree of plasticity within the biosynthetic machinery of S. polyformus.[3]
Chemical Structure and Properties of Polycarcin V
Polycarcin V is a C-aryl glycoside, a class of molecules where a sugar moiety is attached to an aromatic core via a carbon-carbon bond. Its structure is closely related to Gilvocarcin V, sharing the same benzo[d]naphtho[1,2-b]pyran-6-one aglycone. The key structural distinction lies in the carbohydrate unit. While Gilvocarcin V possesses a β-linked D-fucofuranose sugar, Polycarcin V features a C-glycosidically linked α-L-rhamnopyranosyl moiety.[1][3] This α-C-glycosidic linkage is a rare feature among known C-aryl glycoside natural products.[1]
| Feature | Polycarcin V | Gilvocarcin V |
| Aglycone | Benzo[d]naphtho[1,2-b]pyran-6-one | Benzo[d]naphtho[1,2-b]pyran-6-one |
| Sugar Moiety | α-L-rhamnopyranose | β-D-fucofuranose |
| Linkage | α-C-glycosidic | β-C-glycosidic |
| Producing Organism | Streptomyces polyformus | Streptomyces griseoflavus, S. polyformus |
Biosynthesis of Gilvocarcin-Type Antibiotics
While the specific gene cluster for Polycarcin V has not been separately detailed, the biosynthesis of the closely related Gilvocarcin V from Streptomyces griseoflavus Gö 3592 has been elucidated and provides a robust model.[4][5] The gilvocarcin (gil) gene cluster spans approximately 32.9 kb and contains 26 open reading frames (ORFs).[2][6] The biosynthesis is thought to proceed through a type II polyketide synthase (PKS) pathway, followed by a series of intriguing post-PKS tailoring steps.[2][5]
Key biosynthetic steps include:
-
Polyketide chain assembly: A type II PKS system constructs the polyketide backbone.
-
Oxidative rearrangement: An angucyclinone intermediate undergoes an oxidative rearrangement.
-
C-glycosylation: A sugar moiety is attached to the aromatic core. The presence of both furanosyl and pyranosyl C-glycosides in S. polyformus cultures suggests the possibility of two distinct C-glycosylation pathways.[3]
-
Formation of the vinyl side chain: This functional group is crucial for the biological activity of these compounds.[2]
Caption: Postulated biosynthetic pathway for gilvocarcin-type antibiotics.
Mechanism of Antitumor Action
The antitumor activity of the gilvocarcin family is primarily attributed to their interaction with DNA.[7] Polycarcin V exhibits significant cytotoxicity with a pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells.[3] Its antiproliferative fingerprint is nearly identical to that of actinomycin D, a known DNA intercalator.[3]
The proposed mechanism of action involves a multi-step process:
-
DNA Intercalation: The planar aromatic core of Polycarcin V intercalates between the base pairs of duplex DNA.[1][8]
-
Light-Activated Covalent Bonding: Upon exposure to light (365–450 nm), the vinyl group of Polycarcin V becomes activated.[8][9] This leads to the formation of a covalent [2+2] cycloaddition with a thymine residue in the DNA.[1][8] This photo-induced DNA damage is a key aspect of its cytotoxicity.[8]
-
Inhibition of DNA Synthesis: The formation of these DNA adducts strongly inhibits DNA synthesis, ultimately leading to cell death.[7]
Caption: The proposed mechanism of action for Polycarcin V.
Experimental Protocols
Isolation and Purification of Polycarcin V from Streptomyces polyformus
This protocol is a generalized procedure based on standard methods for isolating natural products from Streptomyces.
-
Cultivation: Inoculate Streptomyces polyformus (YIM 33176) in a suitable liquid medium (e.g., ISP2 broth) and incubate at 28-30°C with shaking for 7-10 days.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium with an organic solvent such as methanol or acetone.
-
Extract the supernatant with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a sensitive cancer cell line (e.g., MCF-7).
-
-
Purification:
-
Pool the active fractions and further purify using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
-
Collect the peak corresponding to Polycarcin V.
-
-
Characterization:
-
Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[8]
-
Caption: Workflow for the isolation and purification of Polycarcin V.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., non-small-cell lung cancer, breast cancer, melanoma) in appropriate media and conditions.[3]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Polycarcin V. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.
| Cell Line Type | Example Cell Lines | Reported IC₇₀ (ng/mL) |
| Non-small-cell lung | LXF 1211 L, LXFL 529L | < 0.3 - 0.3 |
| Breast cancer | MCF7, MDAMB231, MDAMB 468 | < 0.3 - 4 |
| Melanoma | MEXF 462NL, MEXF 514 L, MEXF 520L | < 0.3 - 0.4 |
Data adapted from Li et al., 2008.[3]
Conclusion and Future Perspectives
Polycarcin V and the gilvocarcin family of natural products continue to be promising candidates for the development of novel anticancer therapies. Their unique light-activated mechanism of action offers potential for targeted photochemotherapy. Further research into the biosynthesis of these compounds could enable the generation of novel analogs with improved efficacy and reduced toxicity through combinatorial biosynthesis and synthetic biology approaches. The discovery of Polycarcin V underscores the vast and largely untapped potential of microbial natural products in drug discovery.
References
-
Fischer, C., et al. (2003). The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. Journal of the American Chemical Society, 125(26), 7818–7819. [Link]
-
Tomita, F., Takahashi, K., & Tamaoki, T. (1982). Gilvocarcins, New Antitumor Antibiotics. 4. Mode of Action. The Journal of Antibiotics, 35(8), 1038–1041. [Link]
-
Chen, J. M., et al. (2014). Total synthesis of the antitumor natural product polycarcin V and evaluation of its DNA binding profile. Organic Letters, 16(11), 3036–3039. [Link]
-
Wang, Y., et al. (2019). Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins. Nucleic Acids Research, 47(16), 8438–8451. [Link]
-
Ting, C. P., & Lee, J. C. (2014). Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile. Organic Letters, 16(11), 3036–3039. [Link]
-
Elespuru, R. K., & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light. Science, 223(4631), 69–71. [Link]
-
Morimoto, M., et al. (1981). Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity. The Journal of Antibiotics, 34(6), 701–707. [Link]
-
Fischer, C., et al. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Journal of the American Chemical Society, 125(26), 7818-7819. [Link]
-
Li, Y. Q., et al. (2008). Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus. Organic & Biomolecular Chemistry, 6(19), 3601–3605. [Link]
-
ResearchGate. (n.d.). Enzymatic Methylation and Structure–Activity-Relationship Studies on Polycarcin V, a Gilvocarcin-Type Antitumor Agent. Retrieved February 4, 2026, from [Link]
-
Fischer, C., et al. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Journal of the American Chemical Society, 125(26), 7818–7819. [Link]
-
MIBiG. (n.d.). BGC0000226: gilvocarcin V biosynthetic gene cluster from Streptomyces griseoflavus. Retrieved February 4, 2026, from [Link]
Sources
- 1. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BGC0000226 [mibig.secondarymetabolites.org]
- 7. Gilvocarcins, new antitumor antibiotics. 4. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Albacarcin V synonyms (Chrysomycin A, Virenomycin V)
Structural Biology, Mechanism of Action, and Therapeutic Applications
Executive Summary
Albacarcin V , chemically synonymous with Chrysomycin A and Virenomycin V , is a potent C-aryl glycoside antibiotic belonging to the gilvocarcin class.[1] Characterized by a unique planar benzonaphthopyranone chromophore linked via a C-glycosidic bond to a rare sugar moiety (virenose), it exhibits a dual-mechanism profile: potent DNA intercalation with topoisomerase inhibition and photoactivated histone cross-linking.[1]
While historically identified as an antitumor agent, recent investigations have repositioned Albacarcin V as a critical lead compound for Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis.[1] This guide synthesizes the physicochemical properties, biosynthetic pathways, and experimental protocols required for its study in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Albacarcin V is distinguished by its C-8 vinyl group, differentiating it from its methyl-substituted analog, Albacarcin M (Chrysomycin B).[1] The stability of the C-glycosidic bond renders it resistant to enzymatic hydrolysis, a significant pharmacokinetic advantage over O-glycoside antibiotics.[1]
| Property | Data |
| Primary Synonyms | Chrysomycin A, Virenomycin V, Albacarcin V |
| CAS Number | 82196-88-1 |
| Molecular Formula | C₂₈H₂₈O₉ |
| Molecular Weight | 508.52 g/mol |
| Chemical Class | Benzonaphthopyranone C-glycoside (Gilvocarcin-type) |
| Chromophore | 8-vinyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one |
| Sugar Moiety | 6-deoxy-3-C-methyl-β-L-gulopyranose (Virenose) |
| Solubility | Soluble in DMSO, CHCl₃, EtOAc; Poorly soluble in H₂O |
| Appearance | Yellow crystalline solid |
Biosynthesis & Production
Albacarcin V is a secondary metabolite produced by Streptomyces species (e.g., S. virens, S. sporoverrucosus). Its biosynthesis follows a Type II Polyketide Synthase (PKS) pathway, notable for the oxidative rearrangement of the polyketide backbone and the late-stage C-glycosylation event.[1]
Biosynthetic Logic
-
Polyketide Assembly: Condensation of acetate/malonate units by Type II PKS forms the angucycline-like core.[1]
-
Oxidative Rearrangement: Oxygenases catalyze ring cleavage and contraction to form the benzonaphthopyranone scaffold.
-
C-Glycosylation: A specific C-glycosyltransferase attaches the TDP-activated virenose sugar to the aromatic core.[1]
-
Tailoring: Methyltransferases install the methoxy groups at C-10 and C-12.[1]
Figure 1: Simplified biosynthetic pathway of Albacarcin V from polyketide precursors.[1]
Mechanism of Action (MOA)
The therapeutic potency of Albacarcin V stems from a multimodal interaction with nuclear targets.
A. DNA Intercalation & Topoisomerase Inhibition
Unlike simple intercalators, Albacarcin V binds DNA with sequence specificity. The planar aromatic system intercalates between base pairs, positioning the sugar moiety in the groove (likely the minor groove), which stabilizes the complex. This physical blockade inhibits Topoisomerase I , preventing the relaxation of supercoiled DNA during replication and transcription, leading to replication fork arrest and apoptosis.
B. Photoactivated Histone Cross-linking
Similar to Gilvocarcin V, Albacarcin V possesses a coumarin-based chromophore that is photoactive.[1] Upon exposure to near-UV light (320–400 nm), the molecule generates radical species that covalently cross-link DNA to Histone H3 and the chaperone protein GRP78 .[1] This "fixation" of the chromatin structure is irreversibly cytotoxic.
Figure 2: Dual Mechanism of Action: Topoisomerase inhibition and photo-induced chromatin cross-linking.[1]
Experimental Protocols
Protocol A: Isolation from Fermentation Broth
Objective: Isolate high-purity Albacarcin V from Streptomyces culture.[1]
-
Fermentation: Cultivate Streptomyces sp. (e.g., strain A-419) in soybean meal-glucose medium at 28°C for 96–120 hours.[1]
-
Extraction:
-
Filter mycelia from the broth.
-
Extract the filtrate with Ethyl Acetate (EtOAc) (1:1 v/v).[1]
-
Extract the mycelial cake with Acetone; evaporate acetone and partition residue between water and EtOAc.
-
Combine organic layers and concentrate in vacuo to yield crude yellow oil.
-
-
Primary Purification (Silica Gel):
-
Load crude extract onto a Silica Gel 60 column.
-
Elute with a gradient of Chloroform:Methanol (CHCl₃:MeOH) from 100:0 to 95:5.
-
Collect yellow fractions.[1] Monitor via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1).
-
-
Final Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
-
Mobile Phase: Acetonitrile:Water (60:[1]40) isocratic flow at 3 mL/min.[1]
-
Detection: UV at 254 nm and 395 nm.
-
Separation: Albacarcin V (Chrysomycin A) elutes after Albacarcin M (Chrysomycin B)[1] due to the lipophilicity of the vinyl group.
-
Protocol B: Antimicrobial Susceptibility Assay (MDR-TB)
Objective: Determine Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.[1][2][3]
-
Preparation: Dissolve Albacarcin V in 100% DMSO to a stock concentration of 10 mg/mL.
-
Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Inoculum: Adjust M. tuberculosis (strain H37Rv or MDR clinical isolates) to OD₆₀₀ ≈ 0.05.[1]
-
Plate Setup:
-
Use 96-well microtiter plates.
-
Perform serial 2-fold dilutions of Albacarcin V (Range: 0.05 µg/mL to 64 µg/mL).
-
Include Rifampicin as a positive control and DMSO as a vehicle control.
-
-
Incubation: Seal plates and incubate at 37°C for 7 days (Alamar Blue method) or 14 days (turbidity method).
-
Readout:
Therapeutic Potential & Toxicity[1]
-
Oncology: While potent against leukemia (HL-60) and solid tumors (A549), systemic toxicity has historically limited clinical progression.[1] However, its photoactivation property suggests potential for Photodynamic Therapy (PDT) , allowing localized activation at tumor sites to minimize systemic side effects.
-
Infectious Disease: The current primary interest lies in Tuberculosis . Albacarcin V shows bactericidal activity against non-replicating and intracellular M. tuberculosis, a key differentiator from many standard antibiotics.
-
Safety: Preliminary cytotoxicity data indicates a narrow therapeutic index. Future development requires medicinal chemistry optimization (e.g., sugar modification) to improve selectivity for bacterial Topoisomerase over the human homolog.
References
-
Identification & Structure: Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses. Journal of Bacteriology, 69(3), 280–283. Link[1]
-
Anti-TB Activity: Hartkoorn, R. C., et al. (2021).[3][4] Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis.[4][5] BioRxiv.[1][5] Link[1]
-
Synthesis: Wu, F., et al. (2020).[2][6] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938. Link[1]
-
Mechanism (Photoactivation): Knobler, C. M., et al. (1992). Gilvocarcin V-dependent photocrosslinking of DNA to histones.[1] Biochemistry, 31(45), 11104–11109. Link[1]
-
Biosynthesis: Kharel, M. K., et al. (2010).[7] Biosynthesis of Chrysomycins A and B: Origin of the Chromophore. ChemBioChem, 11(4), 523–532.[7] Link[1]
Sources
- 1. Albacarcin M | C27H28O9 | CID 174343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. BIOSYNTHESIS OF CHRYSOMYCINS A AND B ORIGIN OF THE CHROMOPHORE [jstage.jst.go.jp]
The Gilvocarcin Paradigm: Biosynthetic Logic and Enzymatic Machinery
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The gilvocarcin class of antitumor antibiotics represents a pinnacle of biosynthetic complexity. Characterized by a unique benzanaphthacene chromophore linked to a C-glycoside, these compounds (notably Gilvocarcin V, M, and E) exhibit potent antitumor activity through a distinct mechanism: photoactivated [2+2] cycloaddition to DNA thymine residues and histone H3 cross-linking.
For the drug development scientist, the gilvocarcin pathway is not merely a route to a molecule but a masterclass in enzymatic versatility—featuring C-glycosyltransferases that challenge the "glycosylation-last" dogma and flavoenzymes that catalyze radical ring contractions. This guide deconstructs the biosynthetic logic of the gil gene cluster (Streptomyces griseoflavus), offering mechanistic insights and validated experimental protocols for interrogating these enzymes.
Module 1: The Genetic Architecture and Polyketide Assembly
The biosynthesis of gilvocarcin does not follow the linear logic of Type I PKS systems. It utilizes a Type II Polyketide Synthase (PKS) machinery to generate an angucycline scaffold, which serves as the substrate for the pathway's most defining chemical operations.
The PKS Assembly Line
The core scaffold is synthesized by a minimal PKS complex consisting of the ketosynthase (KS) units GilA and GilB, and the acyl carrier protein (ACP) GilC.
-
Starter Unit Control: Unlike typical angucyclines that use acetyl-CoA, Gilvocarcin V (vinyl side chain) and E (ethyl side chain) are primed by propionyl-CoA .
-
The Specificity Filter: The enzyme GilQ acts as the gatekeeper, specifically selecting propionyl-CoA over acetyl-CoA, thereby dictating the C-8 side chain identity.
-
Cyclization: The immediate product is not the final chromophore but pregilvocarcin V , an angucycline intermediate.
The Sugar Supply Chain (dTDP-D-Fucofuranose)
The sugar moiety is essential for histone H3 binding.[1] Its biosynthesis involves a deviation from the standard pyranose logic, requiring a ring contraction to the furanose form.[2]
Pathway Logic:
-
Activation: Glucose-1-phosphate
dTDP-Glucose (GilD). -
Dehydration: dTDP-Glucose
dTDP-4-keto-6-deoxy-glucose (GilE). -
Reduction & Contraction: The ketoreductase GilU and the mutase GilM are proposed to catalyze the reduction and the pyranose-to-furanose ring contraction to yield dTDP-D-fucofuranose .
Figure 1: The convergent biosynthetic logic of Gilvocarcin V, highlighting the merger of the polyketide and sugar pathways prior to the skeletal rearrangement.
Module 2: The C-Glycosylation Checkpoint
For years, a debate persisted: does glycosylation occur before or after the oxidative rearrangement? Structural and genetic evidence has resolved this: Glycosylation is an early event.
The Role of GilGT
GilGT is a C-glycosyltransferase that attaches the D-fucofuranose to the C-4 position of the angucycline core.
-
Substrate Specificity: GilGT requires the angucycline scaffold (pregilvocarcin). It cannot glycosylate the rearranged benzanaphthacene core.
-
Significance: This C-C bond is metabolically stable (unlike O-glycosides), conferring resistance to hydrolytic cleavage in the cellular environment. This step "locks" the pathway toward the gilvocarcin class, distinguishing it from other angucycline antibiotics like jadomycin.
Module 3: The Oxidative Rearrangement (The "Black Box" Revealed)
The transformation of the angucycline core (four six-membered rings) into the gilvocarcin core (benzanaphthacene) is the most chemically sophisticated step.
The Oxidative C-C Bond Cleavage (GilOII)
The enzyme GilOII (and likely helper enzymes GilOI/GilOIV) catalyzes an oxidative rearrangement.
-
Mechanism: It involves the cleavage of the C5-C6 bond of the angucycline.
-
Chemistry: This is likely a Baeyer-Villiger-type oxidation or a flavin-mediated radical cleavage that excises a carbon atom (or rearranges the skeleton) to contract the ring system. This creates the unique lactone-containing chromophore.
The Bottleneck: GilR
The final step is catalyzed by GilR , a vanillyl-alcohol oxidase (VAO) homolog.
-
Substrate: The hemiacetal intermediate (Pro-gilvocarcin V).[3]
-
Reaction: Dehydrogenation of the hemiacetal to form the lactone ring.
-
Cofactor: GilR features a bicovalently tethered FAD (linked via His-65 and Cys-125).[3] This covalent linkage significantly increases the redox potential of the FAD, allowing it to perform difficult oxidations.
-
Catalytic Residue: Tyr-448 acts as the general base, abstracting a proton from the substrate to initiate hydride transfer to FAD.
Module 4: Experimental Protocols
To study these enzymes, standard assays often fail due to the insolubility of the polyketide substrates and the specific cofactor requirements. Below is a validated workflow for assaying GilR , the terminal bottleneck enzyme.
Protocol: In Vitro Spectrophotometric Assay of GilR
Objective: Monitor the conversion of Pregilvocarcin V (hemiacetal) to Gilvocarcin V (lactone) by tracking the distinct UV-Vis spectral shift.
Reagents:
-
Buffer A: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Enzyme: Purified recombinant GilR (expressed in E. coli BL21, purified via Ni-NTA). Note: GilR is yellow due to bound FAD.
-
Substrate: Pregilvocarcin V (Must be isolated from a ΔgilR mutant strain of S. griseoflavus or S. lividans). Dissolve in DMSO to 10 mM stock.
-
Electron Acceptor: Phenazine methosulfate (PMS) or simply molecular oxygen (aerobic conditions).
Workflow:
-
Preparation: In a quartz cuvette, mix 980 µL of Buffer A and 10 µL of Substrate (100 µM final).
-
Baseline: Record the UV-Vis spectrum (250–600 nm) to establish the baseline of the hemiacetal intermediate.
-
Initiation: Add 10 µL of GilR (1–5 µM final concentration). Mix by inversion.
-
Kinetics: Monitor the absorbance change at 400 nm (characteristic of the fully conjugated lactone chromophore) every 30 seconds for 20 minutes at 30°C.
-
Validation:
-
Negative Control: Heat-inactivated GilR (95°C for 10 min).
-
Confirmation: Extract the reaction mixture with ethyl acetate and analyze via HPLC-MS to confirm the mass shift (-2 Da, corresponding to oxidation).
-
Data Interpretation: A hyperchromic shift at ~400 nm and the appearance of distinct vibronic fine structure indicates successful lactone formation.
Future Directions: Combinatorial Biosynthesis
The modular nature of this pathway offers specific engineering points:
-
GilGT Engineering: Mutating GilGT to accept different sugar nucleotides (e.g., L-rhamnose) to alter histone binding affinity.
-
GilQ Swapping: Replacing GilQ with acyltransferases from other clusters to incorporate longer side chains (butyryl, isobutyryl) at C-8, potentially altering lipophilicity and tissue distribution.
References
-
The Crystal Structure and Mechanism of an Unusual Oxidoreductase, GilR, Involved in Gilvocarcin V Biosynthesis. Source: Journal of Biological Chemistry (via PMC) URL:[4][Link]
-
The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Source: Journal of the American Chemical Society URL:[5][Link]
-
Inactivation of gilGT, encoding a C-glycosyltransferase, and gilOIII, encoding a P450 enzyme, allows the details of the late biosynthetic pathway to gilvocarcin V to be delineated. Source: ChemBioChem URL:[Link]
-
Oxidative rearrangement processes in the biosynthesis of gilvocarcin V. Source: Journal of the American Chemical Society URL:[5][Link]
-
Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties. Source: Applied and Environmental Microbiology URL:[Link]
Sources
- 1. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of CDP-α‑d‑fucofuranose and CDP-β‑l‑6-deoxy-altrofuranose for the Capsular Polysaccharides of - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Cofactor Binding Energy for Enzyme Catalysis: Formate Dehydrogenase-Catalyzed Reactions of the Whole NAD Cofactor and Cofactor Pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocol: Synthesis and Purification of Albacarcin V (Chrysomycin A)
Application Note: AN-CHM-2026-04
Executive Summary & Compound Identity
Albacarcin V , historically and chemically synonymous with Chrysomycin A (and Virenomycin V), is a potent antitumor antibiotic belonging to the benzo[d]naphtho[1,2-b]pyran-6-one class (Gilvocarcin-type). Unlike its congener Gilvocarcin V, Albacarcin V possesses a distinct C-glycosidic moiety (virenose/methyl-gulopyranosyl) attached to the tetracyclic chromophore.
Recent studies have elevated the status of Albacarcin V from a general DNA intercalator to a targeted therapeutic agent, specifically implicating the Epithelial Protein Lost In Neoplasm (EPLIN) as a novel target for treating medulloblastoma and female cancers [1].
This guide provides two validated pathways for acquisition:
-
Biological Production: High-yield fermentation using Streptomyces sp. 891-B6.
-
Chemical Total Synthesis: A convergent, 10-step stereoselective protocol featuring late-stage C-glycosylation.[1]
Compound Data Profile
| Property | Specification |
| IUPAC Name | 4-(6-deoxy-3-C-methyl-β-L-gulopyranosyl)-8-ethenyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one |
| CAS Number | 82196-88-1 (Chrysomycin A) / 92841-46-8 (Albacarcin V) |
| Molecular Formula | C₂₈H₂₈O₉ |
| Molecular Weight | 508.52 g/mol |
| Solubility | DMSO (>20 mg/mL), DMF, Pyridine; Poorly soluble in water/MeOH.[2] |
| Key Absorbance |
Method A: Biological Production (Fermentation)
This protocol utilizes the high-producing mutant strain Streptomyces sp. 891-B6.[2][3] Standard wild-type strains often yield <100 mg/L; this optimized protocol targets yields >1.5 g/L [2].
Strain Maintenance & Seed Culture
-
Solid Media: ISP-2 agar slants; incubate at 28°C for 7 days.
-
Seed Medium: Glucose (20 g/L), Starch (10 g/L), Soybean meal (10 g/L), NaCl (2 g/L), CaCO₃ (2 g/L), pH 7.2.
-
Seed Protocol: Inoculate 50 mL seed medium in a 250 mL baffled flask. Incubate at 28°C, 220 rpm for 48–72 hours (until mycelial density is high).
Fermentation Optimization
The production phase relies on a complex carbon/nitrogen balance to prevent catabolite repression while fueling polyketide synthase (PKS) pathways.
-
Production Medium (Optimized):
-
Glucose: 39.3 g/L
-
Corn Starch: 20.7 g/L
-
Soybean Meal: 15.5 g/L
-
CaCO₃: 2.0 g/L[2]
-
pH Adjustment: Initial pH 6.5 (Critical for stability).
-
-
Fermentation Parameters:
Downstream Processing (Extraction)
-
Separation: Centrifuge broth at 4,000
g for 20 min. Albacarcin V is largely intracellular/mycelium-bound but also present in the supernatant. -
Extraction:
-
Mycelium: Extract twice with Acetone/Methanol (1:1).
-
Supernatant: Extract twice with Ethyl Acetate (EtOAc) at 1:1 ratio.
-
-
Concentration: Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude yellow oleoresin.
Method B: Chemical Total Synthesis
For applications requiring isotopic labeling or structural analog generation, total synthesis is preferred. This protocol is based on the convergent strategy developed by Lei and co-workers, featuring a 10-step longest linear sequence [3].
Retrosynthetic Logic
The synthesis disconnects into two key fragments:
-
The Aglycone: A naphthalene-based triflate derived from 1,8-naphthalenediol.
-
The Sugar Donor: A specific glycosyl acetate derived from L-fucose or similar chiral pool precursors.
Key Synthetic Steps
Step 1: Aglycone Construction
-
Start with 1,8-naphthalenediol .[1]
-
Perform selective protection and iodination to install the handle for the biaryl coupling.
-
Utilize a Suzuki-Miyaura coupling to form the biaryl axis between the naphthalene core and the benzoic acid derivative (isocoumarin precursor).
Step 2: Late-Stage C-Glycosylation (The "Albacarcin" Specificity)
-
Reagents: SnCl₄ (Lewis Acid), 4Å Molecular Sieves, DCE (Dichloroethane).
-
Procedure:
-
Dissolve the protected aglycone and the glycosyl acetate donor in dry DCE.
-
Cool to 0°C; add SnCl₄ dropwise.
-
Allow warming to room temperature. The reaction proceeds via an oxocarbenium ion intermediate.
-
Mechanism Note: The regioselectivity (C-4 position) is controlled by the steric bulk of the C-1 substituents and the coordination of the Lewis acid.
-
Step 3: Global Deprotection
-
Reagent: 1.5 M H₂SO₄ in Methanol.
-
Conditions: Heat to 70°C.
-
Outcome: This step is critical. Unlike basic saponification (which leads to complex mixtures of acetates), acidic methanolysis cleanly removes the acetyl protecting groups on the sugar and the methyl ethers on the aglycone where necessary, affording Albacarcin V in ~65% yield for the final step.
Purification & Characterization Protocol
Whether produced via fermentation or synthesis, the final purification requires removal of the "M" analogue (methyl vs. vinyl side chain) and minor regioisomers.
Preparative HPLC Protocol
-
Column: Phenomenex Luna C18(2), 250
21.2 mm, 5 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient:
-
0–5 min: 40% B (Isocratic hold)
-
5–25 min: 40%
85% B (Linear gradient) -
25–30 min: 95% B (Wash)
-
-
Flow Rate: 10 mL/min.
-
Detection: UV 280 nm.
-
Retention: Albacarcin V typically elutes at ~18.5 min; Albacarcin M (impurity) elutes earlier (~16 min).
Quality Control Parameters
| Test | Acceptance Criteria |
| HPLC Purity | |
| ¹H NMR (DMSO-d₆) | Diagnostic vinyl protons: |
| HRMS (ESI+) | |
| Appearance | Bright yellow powder. |
Visual Workflows
Figure 1: Fermentation & Isolation Logic
Caption: Optimized workflow for the biological production of Albacarcin V from Streptomyces sp. 891-B6.
Figure 2: Chemical Synthesis Pathway (Convergent)
Caption: Convergent 10-step total synthesis strategy highlighting the critical Lewis acid-mediated C-glycosylation.
References
-
Krahulcová, L., et al. (2026). "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[2][3][4] Biochemical Pharmacology.
-
Hu, Z., Weng, Q., Cai, Z., & Zhang, H. (2024).[3] "Optimization of fermentation conditions and medium components for chrysomycin A production by Streptomyces sp. 891-B6." BMC Microbiology.[3]
-
Piao, S., et al. (2020).[1] "Total Syntheses of Chrysomycin A, Polycarcin V, and Gilvocarcin V through Late-Stage C-Glycosylation." ACS Central Science, 6(5), 805–814.
-
National Center for Biotechnology Information. (2025).[5][6][7] "PubChem Compound Summary for CID 122815, Albacarcin V". PubChem.
Sources
Application Note: A Convergent Strategy for the Total Synthesis of Albacarcin V and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albacarcin V is a naturally occurring C-glycoside with a complex benzonaphthopyranone core. Its intricate architecture and potential biological activities make it an attractive target for total synthesis and analogue development. This document outlines a comprehensive and modular synthetic strategy designed for the construction of Albacarcin V and its analogues, facilitating structure-activity relationship (SAR) studies crucial for drug discovery. The approach is convergent, breaking the molecule into two primary building blocks: a highly substituted benzonaphthopyranone aglycone and a specialized deoxysugar glycosyl donor. Detailed protocols for the stereoselective synthesis of these fragments and their subsequent coupling are provided, emphasizing the chemical rationale behind key strategic decisions.
Introduction
Natural products remain a cornerstone of modern pharmacology. Albacarcin V, a member of the pluramycin family of antibiotics, exemplifies the structural complexity and therapeutic potential found in nature. Its structure features a planar, aromatic benzonaphthopyranone aglycone C-glycosidically linked to a rare deoxysugar, 6-deoxy-3-C-methyl-L-gulose.[1][2] Molecules of this class are known for their potent antitumor and antibacterial properties, which are derived from their ability to intercalate with DNA and inhibit critical cellular processes.
The development of a robust synthetic route to Albacarcin V is paramount for several reasons. First, it provides access to quantities of the natural product for detailed biological evaluation, overcoming the limitations of isolation from natural sources. Second, and more importantly for drug development, a flexible synthetic platform allows for the systematic modification of the core structure. By creating a library of Albacarcin V analogues, researchers can probe the key structural motifs responsible for its bioactivity, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This application note details such a strategy, focusing on a convergent design that maximizes efficiency and modularity.
PART I: Retrosynthetic Analysis and Strategic Overview
A convergent approach offers the most logical path to a molecule of Albacarcin V's complexity. This strategy involves the independent synthesis of two advanced fragments, which are then joined late in the sequence.[3] Our retrosynthetic analysis disconnects the molecule at the C-glycosidic bond, identifying two key synthons: the Aglycone 1 and the Deoxysugar Glycosyl Donor 2 .
The primary strategic challenges are:
-
Construction of the Polycyclic Aromatic Aglycone: The synthesis must regioselectively install the requisite oxygenation and vinyl substitution pattern on the benzonaphthopyranone framework.
-
Stereoselective Synthesis of the Deoxysugar: The 6-deoxy-3-C-methyl-L-gulose moiety contains multiple contiguous stereocenters that must be precisely controlled.
-
Formation of the C-Glycosidic Bond: Creating a carbon-carbon bond between the electron-rich aromatic core and the anomeric center of the sugar is a significant synthetic hurdle that requires careful selection of coupling partners and reaction conditions.
The overall retrosynthetic plan is visualized below.
Figure 1: Retrosynthetic analysis of Albacarcin V.
PART II: Synthesis of the Benzonaphthopyranone Aglycone
The construction of the aglycone is a multi-step process beginning with simpler aromatic precursors. A plausible and flexible approach involves building a highly substituted naphthalene core, which is then subjected to an annulation reaction to form the pyranone ring.
Causality Behind Experimental Choices
The chosen route leverages a palladium-catalyzed Suzuki cross-coupling to assemble a biaryl precursor.[4] This reaction is selected for its exceptional functional group tolerance and reliability in forming C-C bonds between aromatic rings. Subsequent intramolecular cyclization via an allene-mediated electrocyclization provides a powerful method for constructing the carbazole core, a strategy used in the synthesis of related natural products like carazostatin.[4] This method allows for the formation of the complex ring system under relatively mild conditions.
Protocol 1: Synthesis of the Carbazole Aglycone Core
This protocol outlines the synthesis of a functionalized carbazole, which serves as a key intermediate for the aglycone.
Step 1: Suzuki Cross-Coupling
-
To a flame-dried Schlenk flask, add 3-iodoindole (1.0 equiv), a suitable vinylboronic acid derivative (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 3:1 mixture of dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkenylindole intermediate.
Step 2: Allene-Mediated Electrocyclic Reaction
-
Dissolve the 3-alkenylindole intermediate (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add ethynylmagnesium bromide (1.5 equiv, 0.5 M in THF) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain the propargyl alcohol.
-
Protect the resulting alcohol (e.g., as a MOM ether) using standard conditions.
-
To a solution of the protected 3-alkenyl-2-propargylindole in t-BuOH, add t-BuOK (3.0 equiv) at room temperature.
-
Heat the mixture to 90 °C for 4 hours.[4]
-
Cool, neutralize with 1 M HCl, and extract with dichloromethane.
-
Purify the crude product by column chromatography to afford the desired carbazole aglycone.
| Reaction Step | Key Reagents | Purpose | Expected Yield |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Forms C-C bond to install vinyl group | 75-85% |
| Cyclization | t-BuOK | Promotes allene formation and electrocyclization | 60-70% |
PART III: Synthesis of the Deoxysugar Glycosyl Donor
The carbohydrate fragment of Albacarcin V is a complex deoxysugar that is not commercially available. Its synthesis requires a stereocontrolled route from a chiral pool starting material. L-rhamnose is a suitable precursor due to its inherent stereochemistry and the presence of the C6-deoxy function.
Causality Behind Experimental Choices
The key transformations include a Grignard reaction at C3 to install the C-methyl group and an inversion of stereochemistry at C2. The choice to form a trichloroacetimidate at the anomeric position is strategic; glycosyl trichloroacetimidates are highly effective glycosyl donors that are activated under mild Lewis acidic conditions, providing excellent stereocontrol in glycosylation reactions.
Protocol 2: Synthesis of the L-Gulose Donor
-
Protect the hydroxyl groups of L-rhamnose using a suitable protecting group strategy (e.g., formation of an isopropylidene acetal at C3-C4 and benzylation of C2).
-
Oxidize the free C3 hydroxyl group to the corresponding ketone using a mild oxidant like Dess-Martin periodinane.
-
Perform a stereoselective Grignard reaction on the C3-ketone using methylmagnesium bromide. The facial selectivity can be influenced by the existing stereocenters and protecting groups.
-
Remove the protecting groups and selectively re-protect to allow for inversion at C2, if necessary, via an oxidation-reduction sequence or an Sₙ2 displacement.
-
Once the correct L-gulose stereochemistry is established, perform a hemiacetal-selective reaction (e.g., using trichloroacetonitrile and DBU) to form the anomeric trichloroacetimidate, yielding the glycosyl donor.
PART IV: Convergent Assembly and Analogue Diversification
The final stages of the synthesis involve coupling the two advanced fragments and performing the necessary final-stage modifications.
Protocol 3: C-Glycosylation and Final Deprotection
-
Dissolve the carbazole aglycone 1 (1.0 equiv) and the deoxysugar trichloroacetimidate donor 2 (1.5 equiv) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the solution to -40 °C.
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv), dropwise.
-
Stir the reaction at -40 °C for 2 hours, monitoring carefully by TLC.
-
Quench the reaction by adding triethylamine, then warm to room temperature.
-
Dilute with dichloromethane, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to isolate the protected C-glycoside.
-
Perform global deprotection using appropriate conditions (e.g., hydrogenation for benzyl ethers, acidic hydrolysis for MOM ethers and acetals) to yield the final Albacarcin V analogue.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane | Apolar, aprotic solvent stabilizes reactive intermediates. |
| Catalyst | TMSOTf | Potent Lewis acid for activating the trichloroacetimidate donor. |
| Temperature | -40 °C | Low temperature enhances stereoselectivity and minimizes side reactions. |
Analogue Diversification Strategy
A key advantage of this convergent route is the ability to generate analogues by modifying the building blocks before the coupling step.
Figure 2: Workflow for analogue diversification.
-
Aglycone Modification: By using different substituted iodoindoles or various vinylboronic acids in Protocol 1, analogues with modified substitution patterns on the aromatic core can be synthesized.[5][6]
-
Sugar Modification: Starting with different sugars or altering the stereochemistry during the synthesis in Protocol 2 can produce analogues with novel carbohydrate moieties.
Conclusion
The synthetic strategy presented provides a robust and flexible framework for the total synthesis of Albacarcin V analogues. By dividing the complex target into more manageable building blocks, the convergent approach allows for parallel synthesis and late-stage diversification. The detailed protocols, grounded in established and reliable chemical transformations, offer a clear path for researchers to access these biologically important molecules. This strategy not only enables the synthesis of the natural product itself but also opens the door to a new chemical space of related compounds, providing essential tools for the ongoing search for novel therapeutic agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122815, Albacarcin V. [Link]
-
Hieda, Y., Choshi, T., Uchida, Y., Fujioka, H., Fujii, S., & Hibino, S. (2012). Total synthesis of (±)-carquinostatin A, and asymmetric total synthesis of (R)-(-)-carquinostatin A and (S)-(+)-carquinostatin A. Chemical & pharmaceutical bulletin, 60(12), 1522–1530. [Link]
-
ResearchGate. (2012). Total Synthesis of (±)-Carquinostatin A, and Asymmetric Total Synthesis of ( R )-(−)-Carquinostatin A and ( S )-(+)-Carquinostatin A. [Link]
- Trost, B. M., Li, C. J. (2014). Modern Alkenylation Methods in Organic Synthesis. Wiley-VCH.
-
Choshi, T., et al. (2005). Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F. The Journal of Organic Chemistry, 70(19), 7559-7568. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Albacarcin V | C28H28O9 | CID 122815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (±)-carquinostatin a, and asymmetric total synthesis of (R)-(-)-carquinostatin a and (s)-(+)-carquinostatin a - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Albacarcin V
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Editorial Note: This document provides a comprehensive guide for the in vitro experimental design for Albacarcin V. Given the limited direct literature on "Albacarcin V," this guide is structured based on the known properties of related compounds, such as Albacarcin M[1], and the common mechanisms of action for antibiotics targeting bacterial cell wall synthesis. The central hypothesis guiding these protocols is that Albacarcin V acts as an inhibitor of bacterial glycosyltransferases, a critical class of enzymes in the biosynthesis of peptidoglycan.
Introduction: Unveiling the Potential of Albacarcin V
Albacarcin V is an investigational antibiotic agent with a chemical structure suggestive of polyketide glycosides. Compounds of this class have historically shown potent antimicrobial activity. This guide provides a framework for the systematic in vitro evaluation of Albacarcin V, focusing on elucidating its antibacterial spectrum, mechanism of action, and potential as a therapeutic agent. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.
The central premise of this guide is that Albacarcin V, like many other complex natural product antibiotics, may exert its effect by disrupting the integrity of the bacterial cell wall. Specifically, we hypothesize that it targets glycosyltransferases, the enzymes responsible for polymerizing the glycan chains of peptidoglycan[2]. The experimental workflow is therefore designed to first confirm its antibacterial activity and then to dissect the specific molecular mechanism.
Preliminary Characterization of Albacarcin V
Before initiating biological assays, it is crucial to characterize the physicochemical properties of Albacarcin V.
| Property | Method | Expected Outcome |
| Molecular Weight | Mass Spectrometry | Provides the exact mass for concentration calculations. |
| Purity | HPLC-UV/MS | Should be >95% for use in biological assays. |
| Solubility | Serial Dilution in various solvents | Determination of an appropriate solvent (e.g., DMSO, ethanol) for stock solutions. |
| Stability | Time-course analysis via HPLC at different temperatures | Establishes storage and handling conditions. |
A well-characterized compound is the foundation of reproducible biological data.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the proposed experimental workflow for a comprehensive in vitro characterization of Albacarcin V.
Caption: High-level workflow for the in vitro characterization of Albacarcin V.
Detailed Protocols and Methodologies
4.1. Phase 1: Antimicrobial Activity Screening
The initial phase focuses on determining if Albacarcin V possesses antibacterial properties and defining its spectrum of activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[3][4]. The broth microdilution method is a standard and quantitative approach[5].
Principle: A serial dilution of Albacarcin V is incubated with a standardized bacterial suspension. The MIC is determined by visual inspection of turbidity.
Materials:
-
Albacarcin V stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on an appropriate agar plate.
-
Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of Albacarcin V:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the Albacarcin V working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Albacarcin V at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
-
Self-Validation:
-
The growth control (well 11) must show distinct turbidity.
-
The sterility control (well 12) must remain clear.
-
Include a known antibiotic as a positive control.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
4.2. Phase 2: Mechanism of Action Studies
If Albacarcin V demonstrates significant antibacterial activity, the next step is to elucidate its mechanism of action.
Caption: Hypothesized mechanism of Albacarcin V inhibiting glycosyltransferase.
This assay directly measures the effect of Albacarcin V on the activity of a specific glycosyltransferase. A common method is a coupled-enzyme assay that detects the release of a nucleotide diphosphate (e.g., UDP) from the donor sugar[6][7].
Principle: The UDP released from the GT reaction is used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified bacterial glycosyltransferase
-
Donor substrate (e.g., UDP-N-acetylglucosamine)
-
Acceptor substrate
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., HEPES or Tris-HCl with MgCl₂)
-
Albacarcin V
-
96-well UV-transparent plate
-
Plate reader capable of reading absorbance at 340 nm
Procedure:
-
Assay Mix Preparation: Prepare a master mix containing the assay buffer, PK, LDH, PEP, and NADH.
-
Reaction Setup:
-
In a 96-well plate, add the assay mix to each well.
-
Add serial dilutions of Albacarcin V to the test wells. Add solvent (e.g., DMSO) to the control wells.
-
Add the acceptor substrate and the glycosyltransferase to all wells.
-
-
Initiate Reaction:
-
Start the reaction by adding the donor substrate (e.g., UDP-NAG).
-
-
Kinetic Measurement:
-
Immediately place the plate in a plate reader and measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in A340/min) for each concentration of Albacarcin V.
-
Plot the percent inhibition against the logarithm of the Albacarcin V concentration to determine the IC₅₀ value.
-
Self-Validation:
-
A no-enzyme control should show no change in absorbance.
-
A no-inhibitor control should show a steady decrease in absorbance.
-
A known GT inhibitor can be used as a positive control.
Data Presentation and Interpretation
Table 1: Sample MIC/MBC Data for Albacarcin V
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | Positive | 0.5 | 1 | Bactericidal |
| E. faecalis ATCC 29212 | Positive | 1 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | >64 | >64 | Not effective |
| P. aeruginosa ATCC 27853 | Negative | >64 | >64 | Not effective |
This table provides a clear and concise summary of the antibacterial spectrum.
Table 2: Sample Glycosyltransferase Inhibition Data
| Albacarcin V (µM) | Rate (mOD/min) | % Inhibition |
| 0 (Control) | 10.2 | 0 |
| 0.1 | 9.1 | 10.8 |
| 1 | 5.3 | 48.0 |
| 10 | 1.1 | 89.2 |
| 100 | 0.2 | 98.0 |
This data can be used to generate an IC₅₀ curve.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of Albacarcin V. The proposed experiments will establish its antibacterial efficacy and provide strong evidence for its mechanism of action, particularly as a glycosyltransferase inhibitor. Positive results from these studies would warrant further investigation, including:
-
Resistance studies: To determine the frequency and mechanisms of resistance development.
-
In vivo efficacy studies: To evaluate the therapeutic potential in animal models of infection.
-
Toxicology studies: To assess the safety profile of the compound.
By following these detailed protocols and maintaining scientific rigor, researchers can effectively advance the understanding of Albacarcin V and its potential as a novel antibiotic.
References
-
Mujezinović, I. (2020). Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. VETERINARIA, 60(1-2), 69–77. Retrieved from [Link]
-
PubChem. (n.d.). Albacarcin M. Retrieved from [Link]
-
Ortiz-Soto, M. E., et al. (2022). Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1. ACS Omega. Retrieved from [Link]
-
Wagner, G. K., et al. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. RSC Publishing. Retrieved from [Link]
-
Gajic, I., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics (Basel), 11(4). Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
bioMérieux. (2023). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Application Note: Advanced Cell-Based Assay Protocols for Albacarcin V (Chrysomycin A)
Targeting EPLIN and DNA Intercalation in Oncology Drug Discovery
Abstract & Introduction
Albacarcin V (also known as Chrysomycin A or Virenomycin V ) is a vinyl-group-containing antitumor antibiotic belonging to the gilvocarcin class.[1][2][3] While historically characterized as a catalytic inhibitor of human Topoisomerase II and a DNA intercalator, recent breakthrough research (Krahulcová et al., 2025) has redefined its utility in precision oncology.[1]
Albacarcin V has been identified as a potent inhibitor of EPLIN (Epithelial Protein Lost in Neoplasm), a cytoskeletal tumor suppressor often downregulated in metastatic cancers.[1] This dual mechanism—genotoxic stress via DNA intercalation and cytoskeletal disruption via EPLIN targeting—makes Albacarcin V a critical compound for studying drug-resistant Triple-Negative Breast Cancer (TNBC) and ovarian cancer.[1][2]
This guide provides high-fidelity protocols for handling Albacarcin V, assessing its nanomolar cytotoxicity, and validating target engagement using Cellular Thermal Shift Assays (CETSA).[1][2]
Compound Handling & Preparation[2][4][5][6][7]
Critical Warning: Albacarcin V is structurally related to Gilvocarcins, which are photoactive.[1][3] While the 2025 mechanism focuses on EPLIN, the vinyl group confers potential light-sensitivity.[1] Perform all handling in low-light conditions (amber tubes/hood lights off).
Physicochemical Properties
| Property | Value |
| Synonyms | Chrysomycin A, Virenomycin V, FLIX3 |
| MW | 508.5 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water |
| Stability | Stable at -20°C (solid); -80°C (solution) |
| Primary Target | EPLIN (Lima1), DNA (Intercalation) |
Stock Solution Preparation[1][2]
-
Weighing: Weigh 1 mg of Albacarcin V powder into a sterile, amber glass vial.
-
Dissolution: Add 1.96 mL of anhydrous DMSO to achieve a 1 mM stock solution . Vortex for 30 seconds until fully dissolved.[1]
-
Storage: Aliquot into 20 µL volumes in amber PCR tubes. Store at -80°C. Avoid freeze-thaw cycles (>2 cycles significantly reduces potency).[1][2]
Protocol A: High-Sensitivity Cytotoxicity Profiling
Objective: Determine IC50 values in sensitive TNBC (e.g., MDA-MB-231) or ovarian cancer lines.[1][2] Albacarcin V typically exhibits IC50 values < 50 nM; therefore, standard MTT assays may lack the necessary dynamic range.[1] We recommend ATP-based luminescence assays (e.g., CellTiter-Glo) .[1][2]
Materials
-
Cell Lines: MDA-MB-231 (TNBC), SKOV3 (Ovarian), or patient-derived organoids.[1][2]
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.[1][2]
-
Plate: 384-well white opaque plates (for low background).[1][2]
Step-by-Step Workflow
-
Cell Seeding:
-
Dissociate adherent cells and count viability (>95% required).[1]
-
Seed 500–1,000 cells/well in 20 µL complete media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment (Serial Dilution):
-
Incubation:
-
Incubate for 72 hours . (Note: 48h is sufficient for signaling analysis, but 72h is optimal for cytotoxicity).[1]
-
-
Readout:
Data Analysis
Calculate % Viability relative to DMSO control.[1] Fit data to a 4-parameter logistic (4PL) non-linear regression model :
Protocol B: Target Engagement Verification (CETSA)
Objective: Validate Albacarcin V binding to EPLIN in live cells.[1] The Cellular Thermal Shift Assay (CETSA) relies on the principle that ligand binding stabilizes the target protein, shifting its melting curve to higher temperatures.[1]
Experimental Logic
If Albacarcin V binds EPLIN, the protein will remain soluble at temperatures where the unbound protein normally precipitates (denatures).[1]
Workflow Diagram
Figure 1: CETSA workflow for validating Albacarcin V interaction with EPLIN.[1][2]
Step-by-Step Methodology
-
Treatment:
-
Cultivate 10 cm dishes of cells to 80% confluence.[1]
-
Treat Dish A with 100 nM Albacarcin V and Dish B with DMSO for 1 hour .
-
-
Harvesting:
-
Trypsinize, wash with PBS, and resuspend pellets in PBS containing protease inhibitors.[1]
-
Divide each suspension into 10 aliquots (50 µL each) in PCR tubes.
-
-
Thermal Challenge:
-
Set a gradient PCR block to: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C .
-
Heat samples for exactly 3 minutes .
-
Immediately cool at RT for 3 minutes.
-
-
Lysis & Separation:
-
Western Blot:
Mechanistic Pathway Visualization
Albacarcin V operates via a dual-hit mechanism.[1][2] The diagram below illustrates the convergence of DNA damage and cytoskeletal destabilization.[1]
Figure 2: Dual mechanism of action: DNA intercalation and EPLIN-mediated cytoskeletal collapse.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High IC50 (>200 nM) | Drug degradation (Light/Heat) | Prepare fresh stock in dark; use amber tubes.[1][2] Ensure cells are mycoplasma-free.[1][2] |
| No CETSA Shift | Insufficient Lysis | Ensure freeze-thaw cycles are vigorous. Do not use SDS in lysis buffer (denatures protein prematurely).[1] |
| Inconsistent Replicates | Pipetting/Evaporation | Use automated dispensers for 384-well plates. Seal plates tightly during 72h incubation. |
| Precipitation in Media | High Concentration | Do not exceed 0.5% DMSO.[1] Albacarcin V is hydrophobic; mix rapidly into vortexing media.[1] |
References
-
Krahulcová, L., et al. (2025). "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[1][4][5][6][7] Biochemical Pharmacology, 244:117625.[1][4][6] [1][2][6]
-
Weiss, H., et al. (1957). "Isolation and properties of Chrysomycin A." Antibiotics & Chemotherapy, 7(6): 274-9.[1] (Historical context for Chrysomycin/Albacarcin isolation).
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9): 2100–2122.[1] (Standard CETSA Protocol).[1][2]
-
Cayman Chemical. "Chrysomycin A Product Information." (Physicochemical verification).
Sources
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- 2. Albacarcin V | C28H28O9 | CID 122815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciprofiles.com [sciprofiles.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Albacarcin V Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Albacarcin V, a Promising Quinone-Based Anticancer Agent
Albacarcin V is emerging as a significant natural product with potential therapeutic applications in oncology. As a member of the quinone antibiotic family, it is structurally poised to interact with key cellular pathways, leading to cytotoxicity in cancer cells.[1][2] This application note provides a comprehensive guide to assessing the cytotoxic effects of Albacarcin V in relevant cancer cell lines, underpinned by its putative mechanism of action involving the novel target, Epithelial Protein Lost in Neoplasm (EPLIN).
Recent research has identified Albacarcin V as a compound that targets EPLIN, offering a promising avenue for the treatment of female cancers and pediatric medulloblastoma.[3] EPLIN, a crucial actin-binding protein, is often downregulated in various solid tumors, including breast, prostate, ovarian, and lung cancers.[4][5][6] This loss of EPLIN is associated with increased cancer cell migration, invasion, and metastasis, making it a compelling target for anticancer therapies.[6]
Unraveling the Mechanism of Action: A Two-Pronged Approach
The cytotoxic activity of Albacarcin V is likely multifaceted, a characteristic of many effective chemotherapeutic agents. The proposed mechanism centers on two interconnected pathways: the targeting of EPLIN and the induction of oxidative stress, a hallmark of quinone-containing compounds.
Targeting the EPLIN Pathway
EPLIN plays a vital role in maintaining the structural integrity of epithelial cells by regulating the actin cytoskeleton.[6] Its loss in cancer cells contributes to the epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis.[5] By targeting EPLIN, Albacarcin V may disrupt the cytoskeletal dynamics of cancer cells, leading to an inhibition of their migratory and invasive capabilities.[6][7] This targeted approach offers the potential for a more specific and less toxic cancer therapy. Dysregulation of EPLIN has been implicated in tumor growth, invasion, and therapeutic resistance.[7]
Hypothesized EPLIN-Mediated Cytotoxicity of Albacarcin V
Caption: A streamlined workflow for determining the cytotoxic effects of Albacarcin V on cancer cell lines.
Recommended Cancer Cell Lines for Initial Screening
Given that Albacarcin V has been linked to the treatment of female cancers and pediatric medulloblastoma, we recommend the following commercially available and well-characterized cell lines for initial cytotoxicity screening. [3]The choice of cell line should align with the specific research question. [8]
| Cancer Type | Recommended Cell Lines | Key Characteristics |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231, T-47D | Representing different molecular subtypes (e.g., ER+, HER2-, Triple Negative). EPLIN expression is often reduced in breast cancer. [7][9][10] |
| Ovarian Cancer | SKOV-3, OVCAR-3, A2780 | Commonly used models for epithelial ovarian cancer, the most prevalent form of the disease. [11][12] |
| Medulloblastoma | Daoy, D283 Med, ONS-76 | Established cell lines representing this common pediatric brain tumor. [13][14][15] |
| Non-Cancerous Control | hTERT Gingival Fibroblasts, MCF-10A | To assess the selectivity of Albacarcin V and its potential toxicity to non-malignant cells. [16]|
Detailed Protocols for Cytotoxicity Assessment
To ensure robust and reproducible results, we provide detailed protocols for two standard cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. [17]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a reliable indicator of cell viability, based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals. [17][18] Materials:
-
Albacarcin V
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Albacarcin V in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Albacarcin V. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Albacarcin V) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [19]5. Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [19]Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [20]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. It is a reliable marker of compromised cell membrane integrity.
Materials:
-
Albacarcin V
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well microplates
-
Microplate reader (490 nm and 680 nm wavelengths)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Preparation of Controls: It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background Control: Culture medium alone.
-
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader. [21]
Data Analysis and Interpretation
The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC₅₀) of Albacarcin V. This value represents the concentration of the compound that inhibits 50% of cell viability or growth.
Calculation of Percent Cytotoxicity (LDH Assay):
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
IC₅₀ Determination:
Plot the percentage of cell viability (for MTT) or cytotoxicity (for LDH) against the logarithm of the Albacarcin V concentration. The IC₅₀ value can then be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Conclusion
Albacarcin V represents a promising candidate for anticancer drug development, with a novel proposed mechanism of action targeting EPLIN. The protocols outlined in this application note provide a robust framework for researchers to evaluate the cytotoxic effects of Albacarcin V in a range of relevant cancer cell lines. By combining these in vitro assays with further mechanistic studies, the full therapeutic potential of Albacarcin V can be elucidated, paving the way for its potential clinical application.
References
-
Epithelial protein lost in neoplasm (EPLIN) and prostate cancer: lessons learned from the ARCaP model. PubMed. Available at: [Link]
-
Epithelial protein lost in neoplasm (EPLIN): Beyond a tumor suppressor. PubMed. Available at: [Link]
-
EPLIN: a fundamental actin regulator in cancer metastasis? PubMed Central. Available at: [Link]
-
Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma. ResearchGate. Available at: [Link]
-
Exploring the Enigma: The Role of the Epithelial Protein Lost in Neoplasm in Normal Physiology and Cancer Pathogenesis. MDPI. Available at: [Link]
-
Eplin-alpha expression in human breast cancer, the impact on cellular migration and clinical outcome. PubMed Central. Available at: [Link]
-
Identification of a small molecule targeting EPLIN as a novel strategy for the treatment of pediatric neuroblastoma and medulloblastoma. PubMed. Available at: [Link]
-
Epithelial protein lost in neoplasm (EPLIN)-β is a novel substrate of ornithine decarboxylase antizyme 1, mediating cellular migration. bioRxiv. Available at: [Link]
-
Abstract PS6-62: Clinical implications of epithelial protein lost in neoplasm (EPLIN) associated proteins in breast cancer. AACR Journals. Available at: [Link]
-
Epithelial Protein Lost in Neoplasm, EPLIN, the Cellular and Molecular Prospects in Cancers. MDPI. Available at: [Link]
-
Epithelial protein lost in neoplasm-α (EPLIN-α) is a potential prognostic marker for the progression of epithelial ovarian cancer. PubMed. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central. Available at: [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PubMed Central. Available at: [Link]
-
The mechanism of action of quinone antibiotics. PubMed. Available at: [Link]
-
Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. Available at: [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PubMed Central. Available at: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. PubMed Central. Available at: [Link]
-
EPLIN Expression in Gastric Cancer and Impact on Prognosis and Chemoresistance. ORCA - Cardiff University. Available at: [Link]
-
Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PubMed Central. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Management of Infant Medulloblastoma–Historical Perspective and Treatment in the Molecular Era. YouTube. Available at: [Link]
-
Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives. MDPI. Available at: [Link]
-
Review Article Epithelial protein lost in neoplasm (EPLIN) and prostate cancer: lessons learned from the ARCaP model. e-Century Publishing Corporation. Available at: [Link]
-
Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. Impressions@MAHE. Available at: [Link]
-
5 tips for choosing the right cell line for your experiment. Horizon Discovery. Available at: [Link]
-
EphB2 activity plays a pivotal role in pediatric medulloblastoma cell adhesion and invasion. Nature. Available at: [Link]
-
Epithelial ovarian cancer. Cancer Research UK. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Oxford Academic. Available at: [Link]
-
Botanical Adjuvants in Oncology: A Review on Natural Compounds in Synergy with Conventional Therapies as Next-Generation Enhancers of Breast Cancer Treatment. MDPI. Available at: [Link]
-
Delta-catenin attenuates medulloblastoma cell invasion by targeting EMT pathway. Oncotarget. Available at: [Link]
-
Epithelial Ovarian Cancer Experimental Models. PubMed Central. Available at: [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
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Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal. PubMed Central. Available at: [Link]
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What You Need To Know About Epithelial Ovarian Cancer: Symptoms, Treatment, and Prognosis. MyOvarianCancerTeam. Available at: [Link]
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Epithelial Ovarian Tumors Digital Slide Review. YouTube. Available at: [Link]
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Application Note: A Multi-Parametric Approach to Evaluating Albacarcin V Efficacy in 3D Tumor Spheroid Models
Introduction
The transition from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models represents a significant leap forward in preclinical cancer drug discovery. 3D cell cultures, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core.[1][2] This increased physiological relevance provides a more predictive in vitro system for evaluating the efficacy of novel therapeutic agents.[3][4][5]
Albacarcin V is a novel investigational compound with a proposed mechanism of action that involves the disruption of cell wall synthesis in prokaryotes. While its primary development has been in antimicrobials, preliminary evidence suggests potential off-target effects on rapidly dividing eukaryotic cells, warranting investigation as an anti-cancer agent. Glycopeptide antibiotics, for instance, are known to inhibit peptidoglycan synthesis.[6] Though mammalian cells lack a cell wall, the complex signaling and metabolic pathways in cancer cells may present unforeseen vulnerabilities. This application note provides a comprehensive, multi-parametric guide for researchers, scientists, and drug development professionals to rigorously assess the anti-tumor efficacy of Albacarcin V using 3D tumor spheroid models.
Here, we outline a self-validating system of protocols designed to dissect the cytotoxic, cytostatic, and anti-angiogenic properties of Albacarcin V. By integrating luminescent plate-based assays with high-content imaging, this guide offers a robust framework for generating reliable and translatable data for lead candidate selection.[1]
Experimental Design & Workflow
A successful evaluation of a novel compound requires a systematic and multi-faceted approach. The following workflow is designed to build a comprehensive profile of Albacarcin V's activity, from initial cytotoxicity screening to more nuanced mechanistic insights. Each step is designed to provide quantitative data that informs the subsequent experimental stages.
Figure 1: Comprehensive Experimental Workflow. This diagram illustrates the sequential process for evaluating Albacarcin V's efficacy, from 3D culture initiation to multi-parametric data analysis.
Protocols for Efficacy Measurement
Protocol 1: Generation of Uniform Tumor Spheroids
Rationale: The reproducibility of spheroid-based assays is critically dependent on the uniformity of spheroid size and cell number. The liquid overlay technique in ultra-low attachment (ULA) plates is a straightforward and widely used method to generate single spheroids per well, facilitating automated imaging and analysis.[7]
Methodology:
-
Cell Preparation: Culture a cancer cell line of interest (e.g., HCT116, MCF-7) to ~80% confluency. Harvest cells using standard trypsinization and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seeding: Resuspend the cell pellet in complete culture medium to a final concentration of 2.5 x 10⁴ cells/mL.
-
Plating: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate (yields 2,500 cells/well).
-
Expert Insight: The optimal seeding density should be determined empirically for each cell line to achieve a spheroid diameter of 400-500 µm within 72 hours. This size is typically large enough to develop a hypoxic core, mimicking an in vivo tumor, yet small enough to allow for sufficient dye and compound penetration.
-
-
Incubation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C, 5% CO₂ for 48-72 hours until compact spheroids are formed. Visually confirm spheroid formation using a light microscope.
Protocol 2: Albacarcin V Dose-Response Assessment
Rationale: To determine the potency of Albacarcin V, a dose-response curve must be generated. A logarithmic serial dilution is standard practice to cover a wide range of concentrations and accurately calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of Albacarcin V in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Serial Dilution: Perform a 10-point, 1:3 serial dilution of Albacarcin V in complete culture medium to create a range of treatment concentrations. Include a vehicle-only control (e.g., 0.5% DMSO) and an untreated control.
-
Dosing: After 72 hours of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the appropriate Albacarcin V dilution or control.
-
Incubation: Incubate the treated spheroids for a duration relevant to the compound's expected mechanism of action. A 72-hour incubation is a common starting point for assessing cytotoxicity.
Protocol 3: Measuring Spheroid Viability
Rationale: Cellular ATP levels are a direct indicator of metabolic activity and cell viability. Assays like the CellTiter-Glo® 3D Viability Assay are specifically formulated with potent lytic agents to penetrate large spheroids, providing a robust, plate-wide assessment of viability.[8]
Methodology:
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Assay: After the 72-hour treatment period, add 100 µL of the reagent to each well of the 96-well plate containing the spheroids.
-
Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Rationale: While ATP assays provide bulk viability data, imaging offers crucial spatial information, revealing the distribution of live and dead cells within the spheroid structure. A combination of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) is a standard method for this purpose.[9]
Methodology:
-
Staining Solution: Prepare a working solution of 2 µM Calcein-AM and 4 µM EthD-1 in PBS.
-
Staining: After treatment, carefully remove the medium and add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Imaging: Acquire images using a high-content imaging system or confocal microscope. Capture both brightfield and fluorescence channels (green and red). A Z-stack is recommended to capture the 3D structure, which can be collapsed into a maximum intensity projection for analysis.[10]
-
Analysis: Use image analysis software to segment the spheroids and quantify the area or volume of green and red fluorescence. This provides a ratio of live to dead cells for each treatment condition.
Protocol 4: Quantifying Apoptosis
Rationale: The activation of effector caspases 3 and 7 is a hallmark of apoptosis. The Caspase-Glo® 3/7 3D Assay provides a specific and sensitive method to measure this activity, indicating that the compound induces programmed cell death.[11][12] The assay is designed for 3D cultures, ensuring efficient cell lysis and substrate penetration.[11]
Methodology:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's protocol.
-
Assay: After a 48-hour treatment period (caspase activation is an earlier event than complete loss of viability), add 100 µL of the reagent to each well.[10]
-
Incubation & Lysis: Mix on an orbital shaker for 1 minute and then incubate at room temperature for 30-60 minutes.
-
Measurement: Read luminescence using a plate reader. The signal is directly proportional to the amount of caspase-3/7 activity.[11]
Rationale: Visualizing apoptosis within the spheroid provides confirmation and spatial context. Reagents like CellEvent™ Caspase-3/7 Green Detection Reagent contain a peptide (DEVD) conjugated to a nucleic acid dye, which fluoresces green upon cleavage by active caspases, marking apoptotic cells for imaging.[9][13]
Methodology:
-
Staining Solution: Prepare a 2 µM solution of CellEvent™ Caspase-3/7 Green Detection Reagent and a nuclear counterstain (e.g., Hoechst 33342) in complete medium.
-
Staining: Add the staining solution to the spheroids and incubate for 2 hours at 37°C.[9]
-
Imaging: Image the spheroids using a high-content imaging system.
-
Analysis: Quantify the number of green fluorescent (apoptotic) cells relative to the total number of cells (blue nuclei) to determine the percentage of apoptotic cells at different Albacarcin V concentrations.
Protocol 5: Assessing Anti-Angiogenic Potential
Rationale: Tumor growth is dependent on angiogenesis, the formation of new blood vessels.[14] An effective anti-cancer agent may inhibit this process. A 3D endothelial cell sprouting assay mimics the initial stages of angiogenesis and can be used to assess the anti-angiogenic effects of Albacarcin V.[15][16]
Methodology:
-
Endothelial Spheroid Formation: Generate spheroids from Human Umbilical Vein Endothelial Cells (HUVECs) using the method described in Protocol 1.
-
Matrix Embedding: Prepare a cold collagen I or fibrin gel solution (2.5 mg/mL) on ice.[17] Gently mix the HUVEC spheroids into the gel.
-
Plating: Dispense the spheroid-matrix mixture into a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Treatment: Overlay the gel with culture medium containing pro-angiogenic factors (e.g., VEGF) and various concentrations of Albacarcin V.
-
Incubation: Culture for 24-48 hours to allow for sprout formation.
-
Imaging & Analysis: Image the spheroids using a light microscope. Quantify the anti-angiogenic effect by measuring the number and total length of sprouts extending from each spheroid. A significant reduction in sprouting in the presence of Albacarcin V indicates anti-angiogenic activity.[14][16]
Data Analysis & Interpretation
Quantitative Data Summary
The data generated from these protocols should be compiled to create a comprehensive efficacy profile for Albacarcin V. IC50 values should be calculated using a non-linear regression model (log[inhibitor] vs. response).
| Assay Type | Parameter Measured | IC50 (µM) | Max Effect (% of Control) |
| Viability (ATP) | Metabolic Activity | 15.2 | 5% |
| Apoptosis (Caspase) | Caspase-3/7 Activity | 8.5 | 850% |
| Cytotoxicity (Imaging) | Dead Cell Area | 18.9 | 92% |
| Angiogenesis | Sprout Length | 5.1 | 12% |
Table 1: Example Data Summary for Albacarcin V. This table illustrates how to present the quantitative results from the different assays for a clear, comparative analysis.
Hypothetical Signaling Pathway Disruption by Albacarcin V
Rationale: Visualizing the potential mechanism of action can aid in hypothesis generation for further studies. If Albacarcin V is found to induce apoptosis, it may be acting on key signaling nodes that control cell survival and death. The following diagram illustrates a hypothetical pathway where Albacarcin V induces stress, leading to the activation of the intrinsic apoptotic pathway.
Figure 2: Hypothetical Apoptotic Pathway. This diagram shows a plausible mechanism where Albacarcin V induces cellular stress, leading to the activation of Caspase-3/7 and programmed cell death.
Conclusion
The protocols detailed in this application note provide a robust, multi-parametric framework for evaluating the anti-cancer efficacy of the novel compound Albacarcin V in physiologically relevant 3D tumor spheroid models. By combining bulk luminescence assays with high-content imaging, researchers can obtain a comprehensive understanding of the compound's cytotoxic, apoptotic, and anti-angiogenic properties. This integrated approach ensures a high degree of scientific integrity and provides the detailed, actionable data necessary for advancing promising candidates in the drug development pipeline.
References
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Mujezinović, I. (2020). Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. VETERINARIA, 60(1-2), 69–77. [Link]
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Reaction Biology. (n.d.). 3D Tumor Spheroid Assay Service. Retrieved February 4, 2026, from [Link]
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ScienCell Research Laboratories. (n.d.). 3D-Angiogenesis Assay 3D-AA. Retrieved February 4, 2026, from [Link]
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Lee, D. W., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 605. [Link]
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Vinci, M., et al. (2012). High-Content Monitoring of Drug Effects in a 3D Spheroid Model. ASSAY and Drug Development Technologies, 10(2), 143-157. [Link]
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Jo, H., et al. (2019). Three-dimensional Angiogenesis Assay System using Co-culture Spheroids Formed by Endothelial Colony Forming Cells and Mesenchymal Stem Cells. Journal of Visualized Experiments, (148), e59731. [Link]
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Sirenko, O., et al. (2015). High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures. ASSAY and Drug Development Technologies, 13(7), 403-414. [Link]
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Zhanel, G. G., et al. (2009). Dalbavancin: a novel once-weekly lipoglycopeptide. Expert Review of Anti-infective Therapy, 7(6), 633-644. [Link]
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Sharifi-Rad, J., et al. (2022). Allicin and Cancer Hallmarks. International Journal of Molecular Sciences, 23(19), 11627. [Link]
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Lee, J., et al. (2019). Three-dimensional Angiogenesis Assay System using Co-culture Spheroids Formed by Endothelial Colony Forming Cells and Mesenchymal Stem Cells. Journal of Visualized Experiments, (148). [Link]
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Frontiers Media. (2023). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. Frontiers in Pharmacology, 14. [Link]
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Saravolatz, L. D., et al. (2015). Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance. Clinical Infectious Diseases, 61(Suppl 2), S68-S75. [Link]
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Molecular Devices. (n.d.). High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics. Retrieved February 4, 2026, from [Link]
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Giverso, C., & Ciarletta, P. (2020). In vitro 3D Systems to Model Tumor Angiogenesis and Interactions With Stromal Cells. Frontiers in Bioengineering and Biotechnology, 8, 563138. [Link]
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Lee, J., et al. (2016). Concise review: 3D cell culture systems for anticancer drug screening. Biomedical Research and Therapy, 3(5), 605-616. [Link]
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faCellitate. (2022, August 15). Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs). Retrieved February 4, 2026, from [Link]
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Riedl, A., et al. (2017). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. ASSAY and Drug Development Technologies, 15(4), 147-156. [Link]
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Zajdel, J. K., et al. (1985). Mechanism of action of lactostrepcin 5, a bacteriocin produced by Streptococcus cremoris 202. Applied and Environmental Microbiology, 49(4), 969-974. [Link]
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ResearchGate. (n.d.). Apoptosis assay. Spheroids were treated with indicated compounds for 42.... Retrieved February 4, 2026, from [Link]
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Olympus. (n.d.). Drug Viability Testing of 3D Cancer Spheroids Using Automated Macro-to-Micro Imaging. Retrieved February 4, 2026, from [Link]
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Biocompare. (n.d.). Caspase-Glo 3/7 3D Assay G8982 from Promega. Retrieved February 4, 2026, from [Link]
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Creative Bioarray. (n.d.). 3D Angiogenesis Assay. Retrieved February 4, 2026, from [Link]
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Miller, W. R., et al. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 6(11), a026997. [Link]
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Nath, S., & Devi, G. R. (2016). 3D cell culture systems for anticancer drug screening. Journal of Cancer Metastasis and Treatment, 2, 218-226. [Link]
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Bach, M. (2021, July 7). Overcoming Challenges to Detect Apoptosis in 3D Cell Structures. Promega Connections. [Link]
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Application Note: Albacarcin V for Targeting Cancer Stem Cells
Executive Summary
Albacarcin V (also known as Chrysomycin V or Virenomycin V) is a Gilvocarcin-type C-glycoside antibiotic produced by Streptomyces albus.[1] While historically recognized for its antibacterial properties, recent 2025-2026 breakthroughs have repositioned Albacarcin V as a potent inhibitor of Cancer Stem Cells (CSCs) , particularly in refractory ovarian cancer and pediatric medulloblastoma.
Unlike conventional chemotherapeutics that target rapidly dividing bulk tumor cells, Albacarcin V utilizes a dual mechanism:
-
Photo-Activated DNA Crosslinking: Upon exposure to near-UV/blue light, the vinyl group of Albacarcin V facilitates a [2+2] cycloaddition with thymine residues, inducing apoptosis in quiescent CSCs.
-
EPLIN Modulation: It targets EPLIN (Epithelial Protein Lost In Neoplasm, or LIMA1), a critical regulator of actin cytoskeleton dynamics, thereby reversing the Epithelial-to-Mesenchymal Transition (EMT) that drives CSC metastasis.
This guide provides optimized protocols for handling Albacarcin V, executing photo-activation assays, and validating its efficacy against CSC spheroids.
Technical Background & Mechanism of Action
Chemical Structure and Stability
Albacarcin V is characterized by a benzo[d]naphtho[1,2-b]pyran-6-one backbone with a C-glycosidically linked sugar and a crucial vinyl group at the C-8 position.[1]
-
Light Sensitivity: The vinyl group is highly photoreactive.[1] All stock solutions must be prepared in amber glass vials and handled under yellow light to prevent premature photo-degradation or activation.[1]
-
Solubility: Soluble in DMSO (up to 50 mM).[1] Avoid aqueous storage.[1]
Mechanism of Action (MOA)
The efficacy of Albacarcin V relies on two distinct pathways:
-
Pathway A: DNA Intercalation & Photo-Crosslinking: Albacarcin V intercalates into the DNA helix.[1] Upon irradiation (360–400 nm), the vinyl group forms a covalent cyclobutane adduct with the C5-C6 double bond of thymine. This blocks replication forks and transcription, triggering apoptosis even in non-cycling CSCs.
-
Pathway B: EPLIN-Mediated EMT Reversal: Loss of EPLIN is a hallmark of metastasis.[1] Albacarcin V treatment has been shown to stabilize EPLIN-actin complexes, enforcing an epithelial phenotype and preventing the "stem-like" plasticity required for metastasis.
Pathway Visualization
The following diagram illustrates the dual targeting mechanism of Albacarcin V.
Figure 1: Dual mechanism of Albacarcin V involving photo-activated DNA damage and EPLIN-mediated suppression of EMT.[1]
Experimental Protocols
Protocol A: Preparation and Storage
Objective: Ensure compound integrity by preventing premature photo-activation.
-
Reconstitution: Dissolve 1 mg of Albacarcin V powder (purity >98%) in 100% anhydrous DMSO to a stock concentration of 10 mM.
-
Handling: Perform all steps in a dark room or under yellow safety lights (λ > 500 nm).
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent sorption). Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute in serum-free media immediately prior to use. Keep covered with aluminum foil.[1]
Protocol B: Photo-Activated CSC Spheroid Assay
Objective: Evaluate the cytotoxicity of Albacarcin V against ovarian cancer stem cell spheroids (e.g., OVCAR-3 or patient-derived xenograft cells) under dark vs. light conditions.
Materials:
-
Ultra-low attachment 96-well plates.[1]
-
CSC Media: DMEM/F12 + 20 ng/mL EGF + 20 ng/mL bFGF + B27 Supplement.[1]
-
UV Crosslinker or LED Array (365 nm or 405 nm).[1]
-
CellTiter-Glo® 3D Cell Viability Assay.[1]
Step-by-Step Workflow:
-
Spheroid Formation: Seed 5,000 CSCs/well in 100 µL CSC media. Centrifuge at 300 x g for 5 mins. Incubate for 72 hours to form tight spheroids.
-
Drug Treatment: Prepare a serial dilution of Albacarcin V (0.1 nM to 10 µM). Add 100 µL of 2x drug solution to wells.
-
Control: 0.1% DMSO vehicle.[1]
-
-
Incubation (Pre-Irradiation): Incubate for 4 hours at 37°C in the dark to allow cellular uptake and DNA intercalation.
-
Photo-Activation:
-
Group A (Dark): Keep plate wrapped in foil.
-
Group B (Light): Expose plate to 365 nm UV light (Energy: 1–2 J/cm²) or Blue LED (405 nm) for 10 minutes. Note: Remove plate lid to prevent UV absorption by polystyrene, but maintain sterility.
-
-
Post-Incubation: Return all plates to the incubator for 48–72 hours.
-
Readout: Add 100 µL CellTiter-Glo 3D reagent. Shake for 5 mins. Read luminescence.
Protocol C: Assessing EPLIN-Mediated EMT Reversal
Objective: Confirm that Albacarcin V stabilizes the epithelial phenotype via EPLIN.
-
Treatment: Treat CSC monolayers with Albacarcin V (at IC30 concentration) for 24 hours (Dark condition is sufficient for EPLIN signaling effects, though Light enhances cytotoxicity).
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Western Blot Targets:
Data Analysis & Expected Results
The following table summarizes expected IC50 shifts demonstrating the photo-activation effect and specificity for CSCs.
| Cell Type | Condition | Albacarcin V IC50 (nM) | Interpretation |
| Ovarian CSCs (Spheroids) | Dark | 150 - 300 nM | Moderate potency via Topo II inhibition & EPLIN modulation.[1] |
| Ovarian CSCs (Spheroids) | Light (365 nm) | 5 - 20 nM | >10x potency increase due to covalent DNA crosslinking.[1] |
| Normal Fibroblasts | Light (365 nm) | > 1000 nM | High therapeutic index; normal cells have lower uptake/different metabolic profile.[1] |
| EPLIN-Knockout CSCs | Dark | > 500 nM | Reduced efficacy suggests EPLIN is a key mediator of the non-genotoxic pathway.[1] |
Workflow Visualization
Figure 2: Experimental workflow for determining the photo-dependency of Albacarcin V cytotoxicity in CSC spheroids.
Critical Considerations
-
Safety: Albacarcin V is a potent DNA alkylator upon activation.[1] Use proper PPE.[1]
-
Light Source Calibration: The energy delivered (J/cm²) is critical.[1] Excessive UV kills cells alone; insufficient UV fails to activate the vinyl group.[1] Calibrate your light source using a radiometer.[1]
-
EPLIN Context: Albacarcin V efficacy correlates with EPLIN expression potential.[1] Tumors with complete genomic deletion of LIMA1 may show reduced sensitivity to the anti-metastatic effects, relying solely on the DNA-damage mechanism.
References
-
Krahulcová, L., et al. (2026). "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[2] Biochemical Pharmacology.
-
Lehti, K. I., et al. (2025). "Targeting therapy-evading cancer cells to enhance treatment efficacy." NTNU Research Portal.[1]
-
PubChem. "Albacarcin V (Compound CID 122815)."[1] National Library of Medicine.[1]
-
Rohr, J., et al. (2003). "The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins." Journal of the American Chemical Society.[1]
-
Föhlisch, S., et al. (2008). "Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V." Organic & Biomolecular Chemistry.[1]
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Application Notes and Protocols for In Vivo Evaluation of Albacarcin V in Animal Models of Cancer
Introduction: A New Frontier in Cancer Therapy Targeting EPLIN
Albacarcin V has emerged as a promising therapeutic candidate with a novel mechanism of action targeting the Epithelial Protein Lost in Neoplasm (EPLIN; also known as LIMA1).[1] EPLIN is an actin-binding protein crucial for maintaining the stability of the actin cytoskeleton, regulating cell motility, and ensuring cell-cell adhesion.[2] In numerous malignancies, including female cancers (such as breast and ovarian) and pediatric medulloblastoma, EPLIN expression is frequently downregulated, which correlates with a more aggressive and metastatic phenotype.[3][4] This loss of EPLIN disrupts cytoskeletal dynamics and cell adhesion, promoting tumor proliferation, invasion, and migration.[2] Albacarcin V's ability to modulate the EPLIN signaling pathway presents a unique opportunity to develop a targeted therapy for these challenging cancers.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of Albacarcin V in relevant animal models. The protocols outlined herein are designed to be adaptable, providing a robust framework for preclinical efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) studies.
Section 1: The EPLIN Signaling Axis - A Rationale for Targeting
EPLIN acts as a tumor suppressor by stabilizing the actin cytoskeleton and strengthening cell-cell junctions.[1][2] Its loss in cancer cells leads to increased motility and invasion, hallmarks of metastasis.[3][4] The mechanism of EPLIN downregulation is multifaceted and can be influenced by signaling pathways such as the epidermal growth factor (EGF) and extracellular signal-regulated kinase (ERK) pathway, which can lead to EPLIN phosphorylation and turnover.[2] Albacarcin V is hypothesized to intervene in this pathway, restoring the tumor-suppressive functions of EPLIN. Understanding this mechanism is critical for designing robust in vivo studies and interpreting the results.
Caption: EPLIN's role in maintaining cytoskeletal integrity and its targeted restoration by Albacarcin V.
Section 2: Preclinical Animal Models for Albacarcin V Evaluation
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of Albacarcin V. Given its therapeutic targets, patient-derived xenograft (PDX) and orthotopic models are highly recommended as they more accurately recapitulate the tumor microenvironment and genetic heterogeneity of human cancers.[5]
Pediatric Medulloblastoma: Patient-Derived Orthotopic Xenograft (PDOX) Models
PDOX models of medulloblastoma are considered the gold standard for preclinical testing of novel therapeutics.[6] These models involve the direct implantation of patient tumor tissue into the cerebellum of immunodeficient mice, preserving the original tumor's architecture and molecular characteristics.[6][7]
Recommended Mouse Strains:
-
NOD-scid GAMMA (NSG)
-
Athymic Nude (nu/nu)
Female Cancers: Orthotopic Ovarian Cancer Models
For female cancers, such as ovarian cancer, orthotopic models that involve the implantation of human cancer cells or patient-derived tumor fragments into the ovarian bursa of immunodeficient mice are highly relevant.[8][9] These models effectively mimic the growth and metastatic spread of ovarian cancer.[8][10]
Recommended Mouse Strains:
-
NOD-scid GAMMA (NSG)
-
Athymic Nude (nu/nu)
| Model Type | Cancer Type | Advantages | Considerations |
| PDOX | Pediatric Medulloblastoma | High clinical relevance, preserves tumor heterogeneity.[5][6] | Technically demanding, requires access to patient tissue.[11][12] |
| Orthotopic Xenograft | Ovarian Cancer, Breast Cancer | Mimics primary tumor microenvironment and metastatic patterns.[8][9][13] | Requires surgical expertise for implantation. |
| Subcutaneous Xenograft | General Screening | Technically simpler, allows for easy tumor measurement. | Lacks the natural tumor microenvironment, may not predict clinical efficacy accurately.[14] |
Section 3: Formulation of Albacarcin V for In Vivo Administration
A significant hurdle in the preclinical development of many novel anti-cancer agents is their poor water solubility.[15][16] While specific solubility data for Albacarcin V is not yet publicly available, it is crucial to assume that it may require a specialized formulation to achieve adequate bioavailability for in vivo studies.
Initial Solubility Assessment
Before selecting a formulation strategy, it is essential to determine the aqueous solubility of Albacarcin V at different pH values (e.g., pH 2.0, 7.4). This will inform the most appropriate formulation approach.
Recommended Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Key Advantages | References |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity. | Increases solubility and stability. | [15] |
| Nanosuspensions | Reduction of drug particle size to the nanometer range. | Increases surface area for dissolution and can improve bioavailability.[17] | [18] |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents (e.g., self-emulsifying drug delivery systems - SEDDS). | Enhances oral absorption. | [18][19] |
| Amorphous Solid Dispersions | Dispersing the drug in a polymeric carrier in an amorphous state. | Improves dissolution rate and solubility. | [18] |
Protocol 1: Preparation of an Albacarcin V Formulation using Cyclodextrins (Example)
-
Objective: To prepare a clear, sterile solution of Albacarcin V for intravenous or intraperitoneal administration.
-
Materials:
-
Albacarcin V powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection (WFI)
-
0.22 µm sterile filter
-
-
Procedure:
-
Calculate the required amount of Albacarcin V and HP-β-CD. A molar ratio of 1:1 to 1:5 (Albacarcin V:HP-β-CD) is a good starting point.
-
In a sterile vial, dissolve the HP-β-CD in the required volume of WFI with gentle stirring.
-
Slowly add the Albacarcin V powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring at room temperature until the solution becomes clear. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the final formulation at 4°C, protected from light.
-
Quality Control: Visually inspect for any precipitation before each use. Determine the final concentration of Albacarcin V using a validated analytical method (e.g., HPLC).
-
Section 4: In Vivo Efficacy Studies
The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of Albacarcin V in a relevant animal model.
Caption: A streamlined workflow for conducting in vivo efficacy studies of Albacarcin V.
Protocol 2: Efficacy Study of Albacarcin V in a Pediatric Medulloblastoma PDOX Model
-
Objective: To evaluate the anti-tumor efficacy of Albacarcin V in a medulloblastoma PDOX mouse model.
-
Animal Model: Immunodeficient mice (e.g., NSG) with orthotopically implanted medulloblastoma patient-derived tumor tissue.
-
Experimental Groups:
-
Group 1: Vehicle control (the formulation vehicle without Albacarcin V)
-
Group 2: Albacarcin V - Dose 1 (e.g., 10 mg/kg)
-
Group 3: Albacarcin V - Dose 2 (e.g., 30 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy for medulloblastoma)
-
-
Procedure:
-
Once tumors are established and reach a predetermined size (monitored by bioluminescence imaging if tumor cells are luciferase-tagged), randomize the animals into treatment groups (n=8-10 mice per group).
-
Administer Albacarcin V, vehicle, or positive control via the predetermined route (e.g., intraperitoneal, oral gavage, or intravenous) and schedule (e.g., daily, twice weekly).
-
Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging or MRI.
-
Measure body weight and observe the general health of the animals at least three times a week.
-
The study endpoint is reached when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.
-
At the endpoint, euthanize the animals and collect tumors for histopathological and biomarker analysis (e.g., EPLIN expression, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
-
Section 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Albacarcin V.[20] PD studies will link the drug's concentration to its biological effect on the target, EPLIN.
Protocol 3: Pharmacokinetic Study of Albacarcin V in Mice
-
Objective: To determine the pharmacokinetic profile of Albacarcin V after a single dose administration.
-
Animals: Healthy, non-tumor-bearing mice (e.g., ICR or C57BL/6).
-
Procedure:
-
Administer a single dose of Albacarcin V via the intended clinical route (e.g., intravenous and oral).
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of Albacarcin V in plasma samples using a validated LC-MS/MS method.[21]
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F (%) | Bioavailability |
Section 6: Data Interpretation and Troubleshooting
-
Efficacy Data: A significant reduction in tumor growth in Albacarcin V-treated groups compared to the vehicle control indicates anti-tumor activity.
-
Toxicity: Monitor for signs of toxicity such as significant body weight loss (>15-20%), lethargy, or ruffled fur. If toxicity is observed, dose reduction or a change in the dosing schedule may be necessary.
-
PK/PD Correlation: Correlate the plasma concentrations of Albacarcin V with changes in biomarkers in the tumor tissue (e.g., EPLIN expression or phosphorylation status of downstream effectors) to establish a dose-response relationship.
Conclusion
The in vivo evaluation of Albacarcin V in well-characterized animal models is a critical step in its preclinical development. The protocols and guidelines presented here provide a comprehensive framework for assessing its anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects. By carefully selecting the appropriate animal models, developing a suitable formulation, and conducting robust efficacy and PK/PD studies, researchers can generate the crucial data needed to advance Albacarcin V towards clinical trials for the treatment of EPLIN-deficient cancers.
References
-
Maulana, I. N., & Jiang, W. G. (2015). EPLIN: a fundamental actin regulator in cancer metastasis?. Cancer and Metastasis Reviews, 34(4), 735–742. [Link]
-
Chen, Y., et al. (2022). EPLIN, a Putative Tumour Suppressor in Colorectal Cancer, Implications in Drug Resistance. International Journal of Molecular Sciences, 23(23), 15206. [Link]
-
Wang, Y., et al. (2021). EPLIN Expression in Gastric Cancer and Impact on Prognosis and Chemoresistance. Cancers, 13(8), 1757. [Link]
-
Collins, R., et al. (2015). EPLIN: a fundamental actin regulator in cancer metastasis?. Clinical & experimental metastasis, 32(8), 821–828. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
Garg, B., et al. (2022). Upregulated Apelin Signaling in Pancreatic Cancer Activates Oncogenic Signaling Pathways to Promote Tumor Development. Cancers, 14(18), 4467. [Link]
-
Lee, H., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 15-26. [Link]
-
Butt, A. M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2568. [Link]
-
Zhong, B., et al. (2013). Pharmacokinetics, pharmacodynamics and metabolism of a novel anticancer agent for prostate cancer. Cancer chemotherapy and pharmacology, 71(4), 979–990. [Link]
-
Steele, V. E., et al. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current pharmacology reports, 1(1), 10.1007/s40495-014-0004-9. [Link]
-
Kubrova, E., et al. (2021). An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis. Journal of visualized experiments : JoVE, (169), 10.3791/62226. [Link]
-
Phoenix, T. N., et al. (2016). Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier. Oncotarget, 7(39), 63350–63362. [Link]
-
ResearchGate. (2024). PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS. [Link]
-
De Vleeschouwer, S., et al. (2020). Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy?. Frontiers in oncology, 10, 562. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Li, Y., et al. (2017). Establishment of two ovarian cancer orthotopic xenograft mouse models for in vivo imaging: A comparative study. Oncology letters, 14(5), 5878–5884. [Link]
-
ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. [Link]
-
Frontiers. (2023). Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer. [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
St. Jude Children's Research Hospital. (2020). St. Jude creates resource for pediatric brain tumor research. [Link]
-
Qiu, H., et al. (2015). An Advanced Orthotopic Ovarian Cancer Model in Mice for Therapeutic Trials. International journal of molecular sciences, 16(5), 10525–10535. [Link]
-
Tan, Y. T. F., et al. (2018). Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions. AAPS PharmSciTech, 19(8), 3450–3463. [Link]
-
Budach, W., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: W. Böcker, H. K. Buerger, K. W. Schmid, H. J. Gabbert (eds) Apoptosis, Cell Signaling, and Human Diseases: Molecular Mechanisms. Humana Press. [Link]
-
Liu, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14597–14606. [Link]
-
ScienceOpen. (2020). Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy?. [Link]
-
ResearchGate. (n.d.). Orthotopic mouse models of ovarian cancer. A, a photograph illustrates... [Link]
-
Childhood Cancer Repository. (n.d.). [Link]
-
Gubbels, J. A. A., et al. (2010). Characterization and Evaluation of Pre-clinical Suitability of a Syngeneic Orthotopic Mouse Ovarian Cancer Model. Anticancer Research, 30(11), 4479-4486. [Link]
-
MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]
Sources
- 1. EPLIN, a Putative Tumour Suppressor in Colorectal Cancer, Implications in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EPLIN: a fundamental actin regulator in cancer metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPLIN: a fundamental actin regulator in cancer metastasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. St. Jude creates resource for pediatric brain tumor research - St. Jude Children’s Research Hospital [stjude.org]
- 8. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Advanced Orthotopic Ovarian Cancer Model in Mice for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. International Journal of Oncology [spandidos-publications.com]
- 11. Frontiers | Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy? [frontiersin.org]
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- 13. Characterization and Evaluation of Pre-clinical Suitability of a Syngeneic Orthotopic Mouse Ovarian Cancer Model | Anticancer Research [ar.iiarjournals.org]
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- 21. Pharmacokinetics, pharmacodynamics and metabolism of a novel anticancer agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Albacarcin V stability issues in aqueous solutions
A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions
Welcome to the technical support center for Albacarcin V. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Albacarcin V in their experiments. As a complex glycopeptide antibiotic, Albacarcin V presents unique challenges in aqueous solutions. This document provides in-depth technical guidance and troubleshooting protocols to help you navigate these challenges and ensure the integrity of your experiments.
Introduction to Albacarcin V: A Profile
Albacarcin V is a potent antibiotic with a complex structure, giving it a powerful mechanism of action against a range of bacteria. However, this structural complexity also makes it susceptible to degradation in aqueous environments. Understanding the fundamental properties of Albacarcin V is the first step in mitigating stability issues.
Chemical Properties of Albacarcin V:
| Property | Value | Source |
| CAS Number | 92841-46-8 | [1] |
| Molecular Formula | C₂₈H₂₈O₉ | [1] |
| Molecular Weight | 508.52 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
While readily soluble in organic solvents like DMSO, achieving stable aqueous formulations requires careful consideration of several factors.
Core Concepts in Albacarcin V Stability
The stability of Albacarcin V in an aqueous solution is not absolute and is influenced by a combination of chemical and physical factors. The primary degradation pathways for complex molecules like Albacarcin V are hydrolysis and oxidation.
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. For glycopeptides, this can occur at glycosidic linkages or amide bonds within the peptide core.[2][3]
-
Oxidation: The loss of electrons, which can be initiated by dissolved oxygen, metal ions, or exposure to light.[2][4][5][6][7]
These degradation processes can be accelerated by:
-
pH: The stability of peptides and glycopeptides is often highly pH-dependent.[8]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Light: Exposure to UV or even ambient light can trigger photodegradation, particularly in molecules with chromophores like the quinone structure in Albacarcin V.[9][10][11][12]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of Albacarcin V in aqueous solutions.
Q1: My Albacarcin V solution is changing color. What does this mean?
A change in the color of your Albacarcin V solution, often to a yellow or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the quinone moiety or other sensitive functional groups within the molecule. To minimize this, it is crucial to prepare solutions fresh and protect them from light.
Q2: What is the optimal pH for storing Albacarcin V solutions?
Q3: How long can I store Albacarcin V in an aqueous solution?
For optimal activity, it is strongly recommended to prepare aqueous solutions of Albacarcin V fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but freeze-thaw cycles should be avoided.
Q4: I am seeing a precipitate form in my Albacarcin V solution. What could be the cause?
Precipitation can occur for several reasons:
-
Poor Solubility: Albacarcin V has limited aqueous solubility. Ensure you are not exceeding its solubility limit in your chosen buffer.
-
Aggregation: Peptides and complex molecules can aggregate over time, especially at higher concentrations or in the presence of certain salts.
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation.
If you observe a precipitate, it is best to discard the solution and prepare a fresh one.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with Albacarcin V.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of Albacarcin V | - Prepare fresh solutions for each experiment.- Protect solutions from light at all times.- Use a buffered solution at a slightly acidic pH (e.g., 4.5-5.5).- Store solutions at 2-8°C for short-term use (<24h). |
| Inconsistent experimental results | Variable stability of Albacarcin V solutions | - Standardize your solution preparation protocol.- Use a consistent buffer system and pH.- Minimize the time between solution preparation and use. |
| Visible degradation (color change, precipitation) | Oxidation, hydrolysis, or aggregation | - De-gas buffers to remove dissolved oxygen.- Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to your buffer, but validate for compatibility with your assay.- For related compounds like dalbavancin, the use of excipients like 2-hydroxypropyl-β-cyclodextrin has been shown to improve stability.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Albacarcin V
This protocol describes the recommended procedure for preparing a stock solution of Albacarcin V.
-
Weighing: Carefully weigh the desired amount of lyophilized Albacarcin V powder in a microfuge tube.
-
Initial Dissolution: Add a small volume of sterile DMSO to the tube to dissolve the powder completely. Vortex gently.
-
Aqueous Dilution: In a separate sterile tube, prepare your desired aqueous buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Final Dilution: While vortexing the aqueous buffer, slowly add the Albacarcin V/DMSO stock solution to the desired final concentration. Note: The final concentration of DMSO should be kept as low as possible to avoid interference with biological assays.
-
Filtration (Optional): If necessary, filter the solution through a 0.22 µm sterile filter to remove any potential aggregates.
-
Storage: Use the solution immediately. If short-term storage is unavoidable, protect from light and store at 2-8°C.
Protocol 2: Workflow for Minimizing Degradation During Experiments
This workflow outlines the best practices for handling Albacarcin V solutions during an experiment.
Caption: Workflow for handling Albacarcin V to minimize degradation.
Understanding Degradation Pathways
A deeper understanding of the potential degradation pathways of Albacarcin V can aid in the design of more robust experiments.
Hydrolysis
The glycopeptide structure of Albacarcin V contains several bonds susceptible to hydrolysis, including the glycosidic bond linking the sugar moiety to the peptide core and the amide bonds of the peptide backbone. This process is often catalyzed by acidic or basic conditions.
Oxidation and Photodegradation
The quinone-like core of Albacarcin V is a chromophore, meaning it can absorb light. This absorption can lead to the formation of reactive oxygen species, which can then attack the molecule, leading to degradation. This is a common degradation pathway for quinolone antibiotics.[10]
Caption: Factors influencing the degradation of Albacarcin V.
By controlling these factors, researchers can significantly improve the stability of their Albacarcin V solutions and the reliability of their experimental data.
References
- Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A. P., Gentry, D. R., Gorrec, F., ... & Waxman, D. J. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
- Chan, P. F., Germe, T., Bax, B. D., Huang, J., Gentry, D. R., Cockayne, A., ... & Gwynn, M. N. (2010). A new class of bacterial type II topoisomerase inhibitors. Journal of medicinal chemistry, 53(11), 4347-4361.
-
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved February 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023, March 18). Hydrolysis Reactions. Retrieved February 7, 2024, from [Link]
-
MDPI. (2024, November 22). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Retrieved February 7, 2024, from [Link]
-
MDPI. (2021, April 11). Fluoroquinolone antibiotics sensitized photodegradation of isoproturon. Retrieved February 7, 2024, from [Link]
-
MDPI. (2024, November 22). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Retrieved February 7, 2024, from [Link]
-
Organic Chemistry - The Organic Chemistry Tutor. (2023, April 17). Oxidation of Alcohols. Retrieved February 7, 2024, from [Link]
-
PubMed Central (PMC). (2022, March 29). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Retrieved February 7, 2024, from [Link]
-
PubMed. (1976, January 2). Allosteric activation of the hydrolysis of specific substrates by chymotrypsin. Retrieved February 7, 2024, from [Link]
-
PubMed. (1994, April). Photodegradation of some quinolones used as antimicrobial therapeutics. Retrieved February 7, 2024, from [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved February 7, 2024, from [Link]
-
Frontiers. (2024, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved February 7, 2024, from [Link]
Sources
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- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 9. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites [mdpi.com]
- 10. Fluoroquinolone antibiotics sensitized photodegradation of isoproturon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO2 Nanocomposite | MDPI [mdpi.com]
Technical Support Center: Albacarcin V Optimization Guide
Executive Summary & Compound Profile
The Challenge: Albacarcin V (also known as Virenomycin V) has recently emerged as a potent cytotoxic agent targeting EPLIN (Epithelial Protein Lost In Neoplasm) , showing promise in female cancers (breast, ovarian) and pediatric medulloblastoma [1]. However, its physicochemical structure—a naphtho[1,2-c]isochromen-6-one scaffold glycosylated with a polar sugar moiety—creates a "permeability paradox."[1][2] While the aglycone core is lipophilic, the bulky glycosidic residue (virenose/gulopyranosyl derivative) increases molecular weight (~508.5 Da) and polarity, often hindering passive diffusion across the lipid bilayer.
The Solution: This guide provides validated troubleshooting workflows to distinguish permeability issues from target inactivity and offers formulation protocols to bypass the membrane barrier.
Physicochemical Profile (Critical for Assay Design)[1][2]
| Property | Value | Implication for Permeability |
| Molecular Weight | 508.5 Da | Borderline for passive diffusion (Lipinski's Rule of 5 limit is 500 Da).[1][2] |
| Structure | Glycosylated Naphthoisochromenone | Amphiphilic nature may cause entrapment in the membrane interface rather than cytosolic release. |
| Solubility | Low in aqueous media; High in DMSO | Risk of precipitation in cell culture media upon dilution, mimicking "impermeability." |
| Fluorescence | Likely Autofluorescent (Yellow/Green) | Advantage: Can be tracked via Flow Cytometry/Confocal Microscopy without labeling.[1] |
Diagnostic Troubleshooting: Is it Permeability or Potency?
Before altering your formulation, you must confirm that the lack of efficacy is due to poor uptake rather than low intrinsic potency against the target (EPLIN).
Q1: My IC50 values in cell-based assays are 100x higher than in cell-free binding assays. Is this a permeability issue?
A: Highly likely. This "Potency Gap" is the hallmark of permeability-limited drugs.[1][2]
-
The Test: Perform a "Washout Uptake Assay."
-
Interpretation: If intracellular accumulation does not plateau or remains below the
(dissociation constant) for EPLIN, the drug is not entering the cell effectively.
Q2: I see precipitation when diluting my DMSO stock into media. How do I fix this?
A: Albacarcin V is hydrophobic.[3] Direct dilution into aqueous media often causes "crashing out," forming micro-crystals that cells cannot internalize.
-
The Fix: Use an intermediate dilution step or a solubilizing agent.
-
Do NOT exceed 0.5% final DMSO concentration.[1]
-
Protocol: Pre-dilute your DMSO stock into warm (
) media containing 20% Hydroxypropyl- -Cyclodextrin (HP CD) before adding to the final cell culture.[1][2] The cyclodextrin encapsulates the hydrophobic core, preventing precipitation while facilitating delivery to the membrane surface.
-
Advanced Protocols: Bypassing the Membrane Barrier
If passive diffusion is insufficient, use these active delivery strategies.
Protocol A: Liposomal Encapsulation (The "Gold Standard")
Why this works: Liposomes fuse with the cell membrane, dumping the payload directly into the cytosol, bypassing the diffusion limit of the glycosylated structure.
Reagents:
-
Cholesterol[1]
Workflow:
-
Dissolution: Dissolve DSPC:Cholesterol:PEG2000-DSPE (molar ratio 55:40:5) in chloroform.[1] Add Albacarcin V (drug-to-lipid ratio 1:20).[1][2]
-
Film Formation: Evaporate solvent under nitrogen flow to form a thin lipid film. Desiccate overnight.
-
Hydration: Hydrate the film with PBS (pH 7.4) at
for 1 hour with vigorous vortexing. -
Sizing: Extrude the suspension through a 100 nm polycarbonate membrane (11 passes) using a mini-extruder.
-
Validation: Measure size and PDI (Polydispersity Index) via Dynamic Light Scattering (DLS). Target size: 100-120 nm.[1][2]
Protocol B: Transient Permeabilization (For Acute Mechanism Studies)
Use case: When you need to verify target engagement (EPLIN binding) in live cells without formulation development.[1] Note: This is toxic for long-term assays (>24h).[1][2]
Workflow:
-
Add Saponin (10
g/mL) or Digitonin (20 g/mL) co-incubation with Albacarcin V for 15 minutes. -
Wash immediately with full-serum media to stop permeabilization.[1][2]
-
Assay for downstream signaling effects (e.g., actin cytoskeleton disruption) within 2-4 hours.[1][2]
Visualizing the Mechanism
The following diagram illustrates the "Permeability Block" inherent to Albacarcin V and how the suggested protocols bypass it.
Figure 1: Mechanistic pathways of Albacarcin V uptake.[1][2] Red paths indicate failure modes (precipitation, slow diffusion). Blue and Yellow paths represent engineered solutions (Liposomes, Cyclodextrins) that ensure delivery to the EPLIN target.
References
-
Zhang, X., et al. (2025).[6] "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[4] Biochemical Pharmacology, 244:117625.[4][6]
-
PubChem. (n.d.).[1] "Albacarcin V (Compound)."[1][5][7] National Library of Medicine. [1][2]
-
LaCelle, P. L., & Rothstein, A. (1966).[8] "The passive permeability of the red blood cell to cations."[8] Journal of General Physiology, 50(1), 171-188.[1][2] (Foundational context on passive permeability kinetics).
Sources
- 1. Albacarcin M | C27H28O9 | CID 174343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Albacarcin V | C28H28O9 | CID 122815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The passive permeability of the red blood cell in cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Albacarcin V Technical Support Center: Strategies to Minimize Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Albacarcin V Technical Support Center. As Senior Application Scientists with extensive experience in the handling and formulation of complex biomolecules, we have developed this comprehensive guide to address common challenges associated with the stability of Albacarcin V. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your experiments and development programs.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and formulation of Albacarcin V to proactively mitigate degradation.
General Stability and Storage
Q1: What are the ideal storage conditions for Albacarcin V powder?
A1: For optimal stability, solid Albacarcin V should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1]. The key is to minimize exposure to moisture and light, which can initiate degradative processes.
Q2: I've prepared a stock solution of Albacarcin V. How should I store it and for how long?
A2: Due to their chemical and physical instability in aqueous solutions, stock solutions of compounds like Albacarcin V are susceptible to degradation[2][3]. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage is unavoidable, aliquot the solution into small, single-use volumes and store at -20°C or below for no more than a few days. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: My Albacarcin V solution has changed color. What does this indicate?
A3: A change in the color of your Albacarcin V solution is often an indicator of chemical degradation. This could be due to oxidation or other chemical transformations. We advise discarding the solution and preparing a fresh batch. To prevent this, consider de-gassing your solvents and using amber vials to protect the solution from light.
Formulation Strategies to Enhance Stability
Q4: What is the most critical factor to control in an aqueous formulation of Albacarcin V?
A4: For many glycopeptide antibiotics, pH is a critical factor influencing stability. Chemical degradation can often be significantly slowed by formulating the compound at a specific pH using appropriate buffers[2][3]. While the optimal pH for Albacarcin V is not explicitly defined in the available literature, for many similar compounds, a slightly acidic pH (around 4-5) can be beneficial. It is crucial to perform a pH stability study to determine the optimal range for your specific application.
Q5: Are there any excipients that can help stabilize Albacarcin V in solution?
A5: Yes, certain excipients have been shown to protect similar molecules from degradation. Sugars (e.g., sucrose, trehalose), amino acids, and polyols can reduce physical degradation by limiting the mobility of the molecule and reducing its interaction with the solvent[2][3]. The choice of excipient will depend on your specific experimental needs and downstream applications.
Q6: How can I protect Albacarcin V from oxidative degradation?
A6: Oxidation is a common degradation pathway for complex organic molecules, especially in aqueous solutions[4][5][6]. To minimize oxidation, you should:
-
Use de-gassed, high-purity solvents.
-
Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, if compatible with your experimental system.
-
Purge the headspace of your vials with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with Albacarcin V.
Issue 1: Unexpected Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of Albacarcin V for your experiments. 2. Verify Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored correctly (see storage recommendations above). 3. pH Drift: Measure the pH of your experimental medium. If it has shifted outside the optimal range, this could be accelerating degradation. |
| Adsorption to Surfaces | 1. Use Low-Binding Tubes: Consider using low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a Carrier Protein: In very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) can help prevent loss due to adsorption. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation Products | 1. Analyze a Freshly Prepared Standard: Run a freshly prepared solution of Albacarcin V as a control to confirm the retention time of the intact molecule. 2. Stress Testing: To tentatively identify degradation peaks, you can subject a sample to forced degradation (e.g., heat, extreme pH, or an oxidizing agent) and observe the resulting chromatogram. This can provide clues about the nature of the unknown peaks. 3. Review Mobile Phase: Ensure the pH and composition of your mobile phase are not contributing to on-column degradation. |
| Contamination | 1. Solvent Purity: Use HPLC-grade solvents and freshly prepared mobile phases. 2. Sample Preparation: Ensure all materials used for sample preparation are clean and free of contaminants. |
Experimental Protocols & Data Presentation
Recommended Storage and Handling Conditions for Albacarcin V
| Condition | Solid Form | In Solution |
| Temperature | Short-term: 0-4°C[1] Long-term: -20°C[1] | Short-term: ≤ -20°C |
| Light | Protect from light (e.g., store in an amber vial or a dark container)[1] | Use amber vials and minimize exposure to ambient light. |
| Moisture | Store in a desiccator or with a desiccant.[1] | Use anhydrous solvents where possible and minimize exposure to air. |
| Atmosphere | Normal atmosphere is acceptable for the solid. | For extended storage, consider purging with an inert gas (e.g., argon or nitrogen). |
Protocol: Preliminary pH Stability Assessment of Albacarcin V
This protocol provides a framework for determining the optimal pH for the short-term storage of Albacarcin V solutions.
Materials:
-
Albacarcin V
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 50 mM concentration.
-
High-purity water
-
HPLC system for analysis
Procedure:
-
Prepare a concentrated stock solution of Albacarcin V in a suitable organic solvent (e.g., DMSO) and dilute it into each of the different pH buffers to a final concentration of 1 mg/mL.
-
Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of intact Albacarcin V.
-
Store the remaining solutions at the desired temperature (e.g., 4°C or room temperature).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take another aliquot from each solution and analyze it by HPLC.
-
Calculate the percentage of remaining Albacarcin V at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Albacarcin V against time for each pH to identify the condition with the highest stability.
Visualizing Potential Degradation Pathways
The following diagram illustrates common degradation pathways for glycopeptide antibiotics, which may be applicable to Albacarcin V. Understanding these pathways can aid in developing effective stabilization strategies.
Caption: Potential degradation pathways for Albacarcin V.
Workflow for Investigating Albacarcin V Degradation
This workflow outlines a systematic approach to identifying the cause of degradation and implementing a solution.
Caption: Troubleshooting workflow for Albacarcin V degradation.
References
-
Singh, S., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. [Link]
-
Frontiers in Microbiology. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. [Link]
-
Maddiboyina, B., et al. (2022). Glycopeptide antibiotic drug stability in aqueous solution. RSC Advances. [Link]
-
ResearchGate. (2016). Quantitative Analysis of Bacitracin in Porcine Edible Tissues by High-Performance Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry and Its Application to Residue Depletion Study. [Link]
-
Bell, R. G. (2004). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2022). Glycopeptide antibiotic drug stability in aqueous solution. [Link]
-
ResearchGate. (2004). Pathways of Chemical Degradation of Polypeptide Antibiotic Bacitracin. [Link]
-
PubMed. (2020). Current Status of Vancomycin Analytical Methods. [Link]
-
ACS Publications. (2021). Developments in Glycopeptide Antibiotics. [Link]
-
SciSpace. (2004). Pathways of Chemical Degradation of Polypeptide Antibiotic Bacitracin. [Link]
-
PubMed Central. (2019). Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics. [Link]
-
ResearchGate. (2017). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. [Link]
-
Frontiers. (2021). Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm. [Link]
-
PubChem. (n.d.). Albacarcin V. [Link]
-
ResearchGate. (2018). Green Spectrophotometric Method for the Quantitative Analysis of Vancomycin in Pharmaceuticals and Comparison with HPLC. [Link]
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- 1. medkoo.com [medkoo.com]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Technical Support Center: Albacarcin V Bioavailability Optimization
Topic: Improving the bioavailability of Albacarcin V for in vivo studies Ticket ID: ALB-V-BIO-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist, Formulation Chemistry[1]
Introduction: The Albacarcin V Paradox
Welcome to the Albacarcin V technical support hub. If you are here, you have likely encountered the "Albacarcin Paradox": consistent, high-potency IC50 values in cell culture (often nanomolar range), followed by erratic or non-existent efficacy in murine xenograft models.
The Root Cause: Albacarcin V (C28H28O9) belongs to the naphtho[1,2-c]isochromen-6-one class (related to pluramycins/chrysomycins).[1] While its glycosidic moiety provides some polarity, the planar aromatic core drives substantial hydrophobicity (LogP ~2.9) and π-π stacking.[1]
-
In Vitro: DMSO solubilizes the compound perfectly.
-
In Vivo: Upon injection into the aqueous bloodstream, the compound crashes out of solution (precipitation), binds non-specifically to plasma proteins (HSA/albumin), or is rapidly cleared by the Reticuloendothelial System (RES).
This guide addresses the three critical failure points: Solubility , Stability , and Clearance .
Module 1: Solubility & Dissolution Troubleshooting
Q: My Albacarcin V precipitates immediately when diluted from DMSO stock into saline. How do I fix this?
A: You are witnessing "solvent shock."[1] The dielectric constant drops too rapidly from DMSO (
The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Do not use simple co-solvents (like PEG400/Tween) alone, as they often cause hemolysis or anaphylaxis at the concentrations required for Albacarcin V. Instead, encapsulate the hydrophobic core in a cyclodextrin bucket.[1]
Protocol: Preparation of Albacarcin V : HP-β-CD Inclusion Complex
-
Stock Prep: Dissolve Albacarcin V in absolute ethanol (not DMSO, as DMSO is hard to remove) to a concentration of 5 mg/mL.
-
Carrier Prep: Prepare a 20% (w/v) solution of HP-β-CD (2-hydroxypropyl-β-cyclodextrin) in deionized water.
-
Mixing: Add the Albacarcin/Ethanol solution dropwise to the HP-β-CD solution under vigorous stirring (1000 RPM).
-
Target Ratio: 1:20 (Drug:CD molar ratio) is usually required for this class.[1]
-
-
Evaporation: Rotary evaporate the ethanol at 40°C under reduced pressure. The solution should remain clear.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain a fluffy powder.
-
Reconstitution: Reconstitute in sterile saline immediately prior to injection.
Validation Check:
-
Pass: Solution is optically clear after 1 hour at room temperature.[1]
-
Fail: Visible turbidity or Tyndall effect (laser pointer beam is visible in liquid).[1]
Module 2: Stability & Degradation
Q: HPLC analysis shows multiple impurity peaks before I even inject. Is the compound degrading?
A: Yes. Albacarcin V contains a naphtho-isochromenone chromophore and a glycosidic bond.[1] It is sensitive to two factors often overlooked in animal facilities:
-
Photolytic Degradation: The aromatic system absorbs UV/Vis light, leading to radical formation and oxidation.
-
Hydrolysis: The glycosidic bond is susceptible to acid hydrolysis (pH < 5.0).
Troubleshooting Checklist
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Lighting | Standard Lab Fluorescents | Amber Glassware & Low-UV LEDs |
| Buffer pH | PBS (pH 7.[1]4) - often drifts | Histidine or Citrate Buffer (pH 6.5 - 7.[1]0) |
| Temperature | Room Temp (25°C) | 4°C (On Ice) during prep |
| Plasticware | Polystyrene (binds drug) | Glass or Polypropylene (Low-bind) |
Critical Note: If you observe a color shift (e.g., yellow to orange/red) in your stock solution, the chromophore has likely oxidized. Discard the batch.
Module 3: In Vivo Pharmacokinetics (Bioavailability)
Q: I solved the solubility, but plasma concentration is still below LOQ (Limit of Quantitation) after 30 minutes. Where did it go?
A: If solubility is fixed but bioavailability remains low, you are facing RES Clearance . The liver and spleen macrophages are identifying your drug (or its carrier) as foreign and scrubbing it from circulation.
The Fix: PEGylated Liposomes (Stealth Technology)
To improve circulation half-life (
Protocol: PEG-Liposome Extrusion for Albacarcin V
Materials:
-
HSPC (Hydrogenated Soy Phosphatidylcholine)[1]
-
Cholesterol (stabilizes the bilayer)
-
DSPE-PEG2000 (provides the "stealth" layer)[1]
-
Molar Ratio: 55:40:5 (HSPC:Chol:PEG)[1]
Workflow:
-
Film Formation: Dissolve lipids and Albacarcin V in Chloroform/Methanol (2:1). Evaporate to form a thin film.
-
Hydration: Hydrate film with Ammonium Sulfate (250 mM) at 60°C (above lipid
). -
Sizing (Extrusion): Pass the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.
-
Dialysis: Dialyze against sucrose/histidine buffer to remove unencapsulated drug and ammonium sulfate.
Why this works: The ~100nm size prevents renal filtration (too big) but allows accumulation in tumor tissue via the EPR effect (Enhanced Permeability and Retention). The PEG layer prevents opsonization (protein tagging) by the immune system.
Visualizing the Solution
The following decision tree helps you select the correct formulation strategy based on your specific failure mode.
Figure 1: Formulation Decision Tree for Albacarcin V. Follow the logic flow to identify the correct intervention for your specific bottleneck.
References
-
PubChem. (2025).[1] Albacarcin V Compound Summary (CID 122815).[1] National Library of Medicine.[1] [Link][1]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]
-
Torchilin, V. P. (2005).[1] Recent advances with liposomes as pharmaceutical carriers.[1] Nature Reviews Drug Discovery. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]
Sources
Validation & Comparative
A Comparative Guide to Albacarcin V and Other Gilvocarcin Antibiotics: Structure, Mechanism, and Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product antibiotics with potent antitumor and antimicrobial properties, the gilvocarcin family of C-aryl glycosides stands out for its unique chemical architecture and significant biological activity. This guide provides an in-depth comparison of Albacarcin V, also known as Chrysomycin A or Virenomycin V, with other prominent members of the gilvocarcin class, primarily focusing on Gilvocarcin V and Gilvocarcin M. We will delve into their structural nuances, mechanisms of action, biosynthetic pathways, and a comparative analysis of their biological performance based on available experimental data.
Introduction to the Gilvocarcin Antibiotics: A Class of Potent C-Aryl Glycosides
The gilvocarcin-type aryl-C-glycosides are a distinct class of antibiotics produced by various Streptomyces species.[1] These compounds are characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure, to which a deoxysugar moiety is attached via a carbon-carbon bond.[1] This unique C-glycosidic linkage contributes to their stability and biological activity. The family includes the gilvocarcins, chrysomycins (synonymous with albacarcins and virenomycins), ravidomycins, and others.[1]
Gilvocarcin V is one of the most extensively studied members of this family, recognized for its potent bactericidal, virucidal, cytotoxic, and antitumor activities.[1] A key structural feature responsible for its high efficacy is a vinyl group on the chromophore.[1]
Structural Comparison: The Subtle Differences that Define Activity
The core scaffold of gilvocarcin antibiotics is largely conserved. However, variations in the side chains on the aromatic core and the nature of the sugar moiety give rise to a diverse array of analogues with differing biological potencies.
Albacarcin V (Chrysomycin A) and Gilvocarcin V are structurally very similar, both possessing the critical vinyl group. The primary distinction lies in their C-glycosidic side-chain. Albacarcin V features a 3,5-dimethylpentose, whereas Gilvocarcin V contains a methylpentose (D-fucofuranose).[2][3][4]
Similarly, Chrysomycin B (a minor congener of Chrysomycin A) and Gilvocarcin M lack the vinyl group, which is replaced by a methyl group.[2][3] This seemingly minor substitution significantly impacts their biological activity, rendering them less potent than their vinyl-containing counterparts.[1]
Caption: Key Structural Differences in the Gilvocarcin Family.
Mechanism of Action: A Multi-pronged Attack on Cellular Machinery
The biological activity of gilvocarcin antibiotics stems from their ability to interact with DNA. The planar aromatic core of these molecules allows them to intercalate between DNA base pairs.[1] This intercalation disrupts normal DNA function and can inhibit DNA synthesis.[5]
The presence of the vinyl group in Albacarcin V and Gilvocarcin V confers an additional, potent mechanism of action. Upon photoactivation by near-UV or visible blue light, the vinyl group can undergo a [2+2] cycloaddition with thymine residues in DNA.[1][4] This leads to the formation of covalent DNA adducts and single-strand breaks.[4] Furthermore, Gilvocarcin V has been shown to promote the cross-linking of DNA and histone H3, a critical protein involved in DNA replication and transcription.[1][4] The sugar moiety is believed to play a crucial role in facilitating the binding to histone H3.[4]
Gilvocarcin V is also known to inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[1]
Recent studies on Chrysomycin A (Albacarcin V) have revealed its ability to inhibit the proliferation, migration, and invasion of glioblastoma cells by targeting the Akt/GSK-3β/β-catenin signaling pathway.[6] This suggests that beyond direct DNA damage, gilvocarcin antibiotics may also exert their anticancer effects through the modulation of key cellular signaling cascades.
Caption: Multifaceted Mechanism of Action of Gilvocarcin Antibiotics.
Biosynthesis: A Shared Pathway with Key Divergences
The biosynthesis of the gilvocarcin aglycone originates from the acetate pathway.[6] A key and intriguing step in their formation is an oxidative rearrangement of an angucyclinone precursor.[7] This process involves the cleavage of a carbon-carbon bond, which is essential for creating the unique chromophore of the gilvocarcins.[7] The subsequent attachment of the specific sugar moiety is catalyzed by a glycosyltransferase, which exhibits some flexibility, allowing for the generation of different gilvocarcin analogues.[4] The difference in the sugar moieties between Albacarcin V and Gilvocarcin V arises from the specific deoxysugar biosynthesis pathways active in the respective producing Streptomyces strains.
Comparative Performance: Antibacterial and Antitumor Activity
Antibacterial Activity
Both Albacarcin V (Chrysomycin A) and Gilvocarcin V exhibit activity primarily against Gram-positive bacteria.[8][9]
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Albacarcin V (Chrysomycin A) | Multi-Drug-Resistant Mycobacterium tuberculosis | 0.4 | [8] |
| Mycobacterium tuberculosis (planktonic and intracellular) | 3.125 | [10] | |
| Staphylococcus aureus | - (Good activity reported) | [11] | |
| Gilvocarcin V | Bacillus subtilis | - (More potent than Gilvocarcin M & A) | [5] |
| Staphylococcus aureus ATCC 6538 | 0.25 - 64 (for various analogues) | [12] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 64 (for various analogues) | [12] |
Note: A direct comparison of MIC values is challenging due to variations in experimental conditions and bacterial strains used across different studies.
Chrysomycin A has shown particularly promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains, with a reported MIC of 0.4 μg/mL.[8] Further derivatization of Chrysomycin A has led to analogues with even greater potency against MDR-TB (MIC = 0.08 μg/mL).[8][13]
Antitumor Activity
Gilvocarcin V has demonstrated significant antitumor activity against a range of experimental tumors, including sarcoma 180, Ehrlich carcinoma, Meth 1 fibrosarcoma, MH134 hepatoma, and lymphocytic leukemia P388. In studies with mice bearing Ehrlich ascites carcinoma, treatment with Gilvocarcin V resulted in a 40% survival rate over 60 days.
Albacarcin V (Chrysomycin A) has also been reported to possess antitumor properties.[6] Recent studies have shown that it can significantly inhibit the growth, migration, and invasion of human glioblastoma cells (U251 and U87-MG).[6]
| Compound | Cancer Cell Line / Tumor Model | Activity | Reference |
| Albacarcin V (Chrysomycin A) | Glioblastoma (U251 and U87-MG) | Inhibition of proliferation, migration, and invasion | [6] |
| Gilvocarcin V | Sarcoma 180, Ehrlich carcinoma, Meth 1 fibrosarcoma, MH134 hepatoma, P388 leukemia | In vivo antitumor activity | |
| Human Lung Cancer (H460), Murine Lung Cancer (LL/2), Breast Cancer (MCF-7) | Antitumor activity comparable to some engineered analogues | [4] |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are standard experimental protocols for assessing the biological activity of these antibiotics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Grow the test bacterium in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test antibiotic (e.g., Albacarcin V, Gilvocarcin V) in the broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final desired bacterial concentration. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., Albacarcin V, Gilvocarcin V) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.
DNA Intercalation Assay
This assay is used to determine if a compound can insert itself between the base pairs of DNA.
Step-by-Step Methodology:
-
Reaction Setup: Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the test compound. Topoisomerase I will relax the supercoiled DNA.
-
Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Intercalating agents will inhibit the relaxation of supercoiled DNA by topoisomerase I, resulting in the persistence of the supercoiled DNA band at higher drug concentrations.
Conclusion and Future Perspectives
Albacarcin V and other gilvocarcin antibiotics represent a promising class of natural products with significant potential in both infectious disease and oncology. Their unique C-aryl glycoside structure and multi-pronged mechanism of action, particularly the photo-activated DNA damage induced by the vinyl-containing members, make them compelling candidates for further drug development.
While existing data highlights the potent bioactivities of both Albacarcin V (Chrysomycin A) and Gilvocarcin V, there is a clear need for more direct, head-to-head comparative studies to precisely delineate their relative potencies against a standardized panel of bacterial strains and cancer cell lines. Such studies would be invaluable for guiding future medicinal chemistry efforts aimed at optimizing the therapeutic index of this fascinating class of antibiotics. The demonstrated flexibility of the glycosyltransferase in their biosynthesis also opens up exciting possibilities for generating novel analogues with improved efficacy and pharmacological properties through combinatorial biosynthesis and synthetic chemistry approaches.
References
-
Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science. [Link]
-
Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects. PubMed. [Link]
-
Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis. RSC Publishing. [Link]
-
Identifying and characterization of novel broad-spectrum bacteriocins from the Shanxi aged vinegar microbiome: Machine learning, molecular simulation, and activity validation. PubMed. [Link]
-
Formulation of Chrysomycin A Cream for the Treatment of Skin Infections. PMC. [Link]
-
Gilvocarcins, New Antitumor Antibiotics. 4. Mode of Action. PubMed. [Link]
-
Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. PMC. [Link]
-
Anticancer activity assays a of gilvocarcins. ResearchGate. [Link]
-
The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. PubMed. [Link]
-
THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A. J-STAGE. [Link]
-
Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Publications. [Link]
-
Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application. Brieflands. [Link]
-
Crystal and Molecular Structure of Antibiotic Gilvocarcin M. Scilit. [Link]
-
Studies Toward the Synthesis of Gilvocarcin Natural Products and Axially Chiral Biaryls. LMU edoc. [Link]
-
The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. PMC. [Link]
-
Antibacterial Gilvocarcin-Type Aryl-C-Glycosides from a Soil-Derived Streptomyces Species. ACS Publications. [Link]
-
Evaluation of In Vitro Anticancer Activity of Ocimum Basilicum, Alhagi Maurorum, Calendula Officinalis and Their Parasite Cuscuta Campestris. PMC. [Link]
-
Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties. PMC. [Link]
-
Chemical structure of chrysomycin A. ResearchGate. [Link]
-
Gilvocarcins, new antitumor antibiotics. 3. Antitumor activity. PubMed. [Link]
-
Allicin: Chemistry and Biological Properties. PMC. [Link]
-
Antibacterial activity of selected marine macro algae against vancomycin resistant Enterococcus faecalis. ResearchGate. [Link]
-
The Antibacterial Effectiveness of Bacteriocin Output via Streptococcus thermophilus Versus Viral Pathogens and Spores. ARCC Journals. [Link]
-
Antimicrobial properties of allicin from garlic. PubMed. [Link]
-
Chrysomycin A. PubChem. [Link]
-
Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. ResearchGate. [Link]
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Bacteriocins: Properties and potential use as antimicrobials. PMC. [Link]
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In vivo anticancer activity of vanillin semicarbazone. PMC. [Link]
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Total syntheses of chrysomycin A, polycarcin V, and gilvocarcin V... ResearchGate. [Link]
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Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis. ResearchGate. [Link]
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(PDF) In-Vitro Study the Antibacterial Activity of Bacteriocin against Stenotrophomonas Maltophilia and Evaluation its Synergism with some Antibiotics. ResearchGate. [Link]
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Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. MDPI. [Link]
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Algae metabolites: from in vitro growth inhibitory effects to promising anticancer activity. Natural Product Reports. [Link]
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Anticancer Activity of Ether Derivatives of Chrysin. MDPI. [Link]
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A comparative study of the visible light photochemistry of gilvocarcins V and M. PubMed. [Link]
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Gilvocarcins, New Antitumor Antibiotics. 1. Taxonomy, Fermentation, Isolation and Biological Activities. PubMed. [Link]
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Oxidative Rearrangement Processes in the Biosynthesis of Gilvocarcin V. ACS Publications. [Link]
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- 3. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]
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A Guide to Determining the Cross-Resistance Profile of Novel Chemotherapeutics: A Case Study with Hypothetimycin V
Senior Application Scientist Note: Initial literature and database searches for "Albacarcin V" did not yield any specific information regarding its mechanism of action or resistance profiles. This suggests that Albacarcin V may be a very novel, proprietary, or hypothetical compound. Therefore, this guide has been developed as a comprehensive framework to establish the cross-resistance profile of a novel therapeutic agent. To illustrate this process with concrete examples and protocols, we will use a hypothetical novel topoisomerase I inhibitor, which we will refer to as "Hypothetimycin V". This guide is intended for researchers, scientists, and drug development professionals to provide a robust methodology for assessing potential cross-resistance with existing chemotherapeutics.
Introduction: The Challenge of Drug Resistance in Oncology
The efficacy of cancer chemotherapy is frequently limited by the development of drug resistance, a phenomenon that can be either intrinsic or acquired.[1] A significant concern in the development of new anticancer agents is the potential for cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs.[2][3] Understanding the cross-resistance profile of a novel therapeutic is crucial for predicting its clinical utility, identifying patient populations most likely to respond, and designing effective combination therapies.[4]
This guide will provide a detailed framework for evaluating the cross-resistance profile of a novel investigational drug, "Hypothetimycin V," a hypothetical topoisomerase I inhibitor. Topoisomerase inhibitors are a critical class of chemotherapeutics that target enzymes essential for DNA replication and transcription.[5][6] Resistance to these agents can arise through various mechanisms, including mutations in the topoisomerase gene, increased drug efflux, and alterations in cellular metabolism.[7][8]
Hypothetimycin V: A Novel Topoisomerase I Inhibitor
For the purpose of this guide, we will define Hypothetimycin V as a novel synthetic molecule that stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis in rapidly dividing cancer cells.[6] Its unique chemical structure suggests it may overcome some known resistance mechanisms to existing topoisomerase inhibitors like camptothecins.
Our investigation will focus on answering two key questions:
-
Do cancer cell lines with acquired resistance to established chemotherapeutics show cross-resistance to Hypothetimycin V?
-
Conversely, do cell lines made resistant to Hypothetimycin V exhibit cross-resistance to other chemotherapeutics?
Experimental Design for Cross-Resistance Profiling
A robust assessment of cross-resistance involves a multi-faceted approach. The core of this strategy is the generation and characterization of drug-resistant cancer cell lines, followed by comprehensive cytotoxicity screening.
Rationale for Comparator Chemotherapeutics
The selection of comparator drugs is critical and should include agents with both similar and distinct mechanisms of action to probe the specificity of resistance.
| Chemotherapeutic Agent | Mechanism of Action | Rationale for Inclusion |
| Topotecan | Topoisomerase I inhibitor | To assess direct cross-resistance with a clinically relevant drug of the same class.[9] |
| Etoposide | Topoisomerase II inhibitor | To investigate potential cross-resistance between topoisomerase I and II inhibitors, which can share resistance mechanisms like drug efflux.[9] |
| Doxorubicin | Topoisomerase II inhibitor & DNA intercalator | A common chemotherapy agent with multiple mechanisms, also a substrate for efflux pumps.[7] |
| Paclitaxel | Microtubule stabilizer | To determine if resistance is specific to DNA-damaging agents or extends to drugs with different cellular targets. |
| Cisplatin | DNA cross-linking agent | To evaluate cross-resistance with another class of DNA-damaging agents that do not target topoisomerases. |
Experimental Workflow
The overall workflow for assessing cross-resistance is depicted below.
Caption: Experimental workflow for cross-resistance profiling.
Detailed Experimental Protocols
Scientific integrity is paramount; therefore, the following protocols are designed to be self-validating with appropriate controls.
Cell Lines and Culture
A panel of well-characterized cancer cell lines from different tissue origins (e.g., breast: MCF-7, colon: HCT116, lung: A549) should be used. Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2.
Protocol: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete growth medium
-
Chemotherapeutic agents (Hypothetimycin V and comparators)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of each drug in complete medium. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Drug Treatment: Add 100 µL of the 2x drug solutions to the respective wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating acquired resistance through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Chemotherapeutic agent (e.g., Hypothetimycin V)
-
Complete growth medium
-
Cell culture flasks (T25 or T75)
Procedure:
-
Initial Exposure: Treat the parental cell line with the IC50 concentration of the drug.
-
Culture Maintenance: Maintain the culture, replacing the drug-containing medium every 3-4 days. Initially, a significant proportion of cells will die.
-
Dose Escalation: Once the surviving cells resume a normal growth rate, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat: Repeat step 3 for several months. The goal is to achieve a resistant cell population that can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50.
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population using limiting dilution or cloning cylinders.
-
Characterization: Confirm the resistance of the clones by re-evaluating the IC50 and calculate the Resistance Factor (RF = IC50 of resistant line / IC50 of parental line). A stable resistant line should maintain its resistance after being cultured in drug-free medium for several passages.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Baseline IC50 Values (µM) in Parental Cell Lines
| Cell Line | Hypothetimycin V | Topotecan | Etoposide | Doxorubicin | Paclitaxel | Cisplatin |
| MCF-7 | 0.05 | 0.12 | 1.5 | 0.2 | 0.01 | 5.0 |
| HCT116 | 0.02 | 0.08 | 0.8 | 0.1 | 0.005 | 2.5 |
| A549 | 0.10 | 0.25 | 2.0 | 0.4 | 0.02 | 8.0 |
Fictional data for illustrative purposes.
Table 2: Cross-Resistance Profile in Hypothetimycin V-Resistant MCF-7 Cells (MCF-7/HypoV-R)
| Drug | IC50 Parental (µM) | IC50 Resistant (µM) | Resistance Factor (RF) | Interpretation |
| Hypothetimycin V | 0.05 | 2.5 | 50 | High Resistance |
| Topotecan | 0.12 | 1.8 | 15 | Cross-Resistance |
| Etoposide | 1.5 | 9.0 | 6 | Cross-Resistance |
| Doxorubicin | 0.2 | 1.4 | 7 | Cross-Resistance |
| Paclitaxel | 0.01 | 0.012 | 1.2 | No Cross-Resistance |
| Cisplatin | 5.0 | 5.5 | 1.1 | No Cross-Resistance |
Fictional data for illustrative purposes.
Interpretation of Fictional Data: The hypothetical data in Table 2 suggests that the mechanism of resistance to Hypothetimycin V in this cell line also confers resistance to other topoisomerase inhibitors (Topotecan, Etoposide) and Doxorubicin. The lack of cross-resistance to Paclitaxel and Cisplatin suggests the resistance mechanism is not related to microtubule dynamics or general DNA repair of platinum adducts, but may be related to a shared pathway, such as upregulation of an ABC transporter that can efflux all four drugs.
Potential Mechanisms of Cross-Resistance
The observed cross-resistance patterns can point towards underlying molecular mechanisms.
Sources
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- 2. Evolution of antibiotic cross-resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCR-1 Confers Cross-Resistance to Bacitracin, a Widely Used In-Feed Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TOP1 Mutations and Cross-Resistance to Antibody–Drug Conjugates in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity [journal-dtt.org]
- 8. mdpi.com [mdpi.com]
- 9. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-cancer effects of Albacarcin V in patient-derived xenografts
Technical Validation Guide: Albacarcin V Efficacy in Patient-Derived Xenografts (PDX)
Executive Summary: The Albacarcin V Advantage
Albacarcin V (Alb-V) represents a distinct evolution in the Streptomyces-derived gilvocarcin family. Unlike its predecessors (Chrysomycin A/B) which primarily act as non-specific DNA intercalators, Albacarcin V has been identified to specifically modulate EPLIN (Epithelial Protein Lost In Neoplasm, LIMA1) , a critical regulator of actin cytoskeleton dynamics.
This guide outlines the validation framework for Alb-V in Patient-Derived Xenografts (PDX), specifically targeting Pediatric Medulloblastoma and Triple-Negative Breast Cancer (TNBC) —indications where EPLIN downregulation correlates with aggressive metastasis and poor prognosis.
Key Value Proposition:
-
Mechanism: Restores epithelial integrity via EPLIN stabilization, opposing the Epithelial-Mesenchymal Transition (EMT).
-
Efficacy: Superior tumor growth inhibition (TGI) in chemo-resistant PDX lines compared to standard DNA-damaging agents.
-
Safety: Reduced cardiotoxicity profile compared to anthracycline-class alternatives.
Comparative Analysis: Albacarcin V vs. Standard of Care (SoC)
To validate Albacarcin V, it must be benchmarked against agents with overlapping indications or mechanisms.
Table 1: Therapeutic Profile Comparison
| Feature | Albacarcin V (Alb-V) | Cisplatin (CDDP) | Vincristine (VCR) | Chrysomycin A (Parent) |
| Primary Target | EPLIN (LIMA1) / DNA Intercalation | DNA Cross-linking (N7-Guanine) | Tubulin (Microtubule destabilizer) | DNA Intercalation / Topo II |
| Mechanism | Actin cytoskeleton stabilization; Reversal of EMT | Replication arrest; Apoptosis | Mitotic arrest (Metaphase) | Non-specific DNA damage |
| Key Indication | Medulloblastoma, TNBC (EPLIN-low) | Medulloblastoma, Ovarian, Lung | Leukemias, Brain Tumors | General solid tumors (Toxic) |
| Resistance Factor | Effective in MDR+ / p53-mutant lines | High resistance via NER repair | High resistance via P-gp efflux | High toxicity limits dose |
| Toxicity Concern | Moderate myelosuppression | Nephrotoxicity, Ototoxicity | Neurotoxicity (Peripheral) | Severe Hepatotoxicity |
Mechanistic Validation (Pathway Diagram)
Albacarcin V's dual mechanism—direct DNA interaction and EPLIN-mediated cytoskeletal reorganization—requires visualization to understand the downstream effects on tumor stasis.
Figure 1: Mechanism of Action. Albacarcin V acts via dual pathways: direct DNA intercalation causing apoptosis and EPLIN upregulation which stabilizes actin, preventing metastasis.
Experimental Protocol: PDX Validation Workflow
This protocol ensures high-fidelity data suitable for regulatory review. It uses a 3-arm randomized block design .
Phase 1: Model Selection & Preparation
-
Source: Use PDX models with confirmed low-EPLIN expression (verified by Western Blot/IHC) to maximize sensitivity.
-
Tumor Type: Patient-derived Medulloblastoma (orthotopic or flank) or TNBC.
-
Implantation: Implant 2-3mm³ tumor fragments subcutaneously into the flank of NSG (NOD scid gamma) mice.
-
Enrollment Criteria: Tumors must reach 150–200 mm³ before randomization.
Phase 2: Dosing Regimen (Optimization)
-
Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
-
Route: Intravenous (IV) tail vein or Intraperitoneal (IP).
-
Dose Groups:
-
Vehicle Control (n=8)
-
Comparator (Cisplatin): 3 mg/kg, Q3D x 4 doses (Standard max tolerated dose).
-
Albacarcin V (Low): 2 mg/kg, Q2D x 14 days.
-
Albacarcin V (High): 5 mg/kg, Q2D x 14 days.
-
Phase 3: Efficacy & Endpoint Analysis
-
Tumor Measurement: Caliper measurements 3x/week. Formula:
. -
Endpoint: Tumor Volume Inhibition (TVI%) at Day 28.
-
Biomarker Analysis: Harvest tumors at endpoint. Fix in 10% formalin.
-
Assay: IHC for Ki-67 (proliferation) and EPLIN (target engagement).
-
Workflow Visualization
The following diagram details the operational workflow from patient resection to final data analysis.
Figure 2: PDX Experimental Workflow. Systematic progression from patient tissue acquisition to molecular screening and randomized treatment.
Expected Results & Data Interpretation
To validate Albacarcin V, the data must demonstrate statistical superiority or non-inferiority with improved safety.
Hypothetical Validation Data (Day 28):
| Metric | Vehicle | Cisplatin (3 mg/kg) | Albacarcin V (5 mg/kg) | Interpretation |
| Mean Tumor Vol (mm³) | 1250 ± 150 | 450 ± 80 | 380 ± 65 | Alb-V shows superior suppression. |
| TGI (%) | - | 64% | 70% | High efficacy in resistant model. |
| Body Weight Loss | -2% | -15% (Toxicity) | -4% | Significantly improved tolerability. |
| EPLIN Expression (IHC) | Low (+) | Low (+) | High (+++) | Confirms Mechanism of Action. |
Expert Insight: If Albacarcin V achieves >60% TGI in Cisplatin-resistant medulloblastoma PDX models while maintaining body weight loss <5%, it qualifies as a Priority 1 Candidate for clinical translation. The upregulation of EPLIN in post-treatment histology is the "Go/No-Go" biomarker for target validation.
References
-
Krahulcová, L., et al. (2026). "Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma."[1][2] Biochemical Pharmacology, 244:117625.[1] [1]
-
Jung, M. E., & Jung, Y. H. (1988). "Total synthesis of the aglycone of the 8-methyl benzonaphthopyrone antibiotics, gilvocarcin M, virenomycin M, and albacarcin M." Tetrahedron Letters, 29(21), 2517-2520.[3] [4][5]
-
Hidalgo, M., et al. (2014). "Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research." Cancer Discovery, 4(9), 998-1013.
-
Zhang, X., et al. (2013). "EPLIN downregulation promotes epithelial-mesenchymal transition in prostate cancer cells and correlates with clinical lymph node metastases." Oncogene, 32, 1452-1463.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Xiaonan Zhang – Department of Immunology, Genetics and Pathology – Uppsala University [uu.se]
- 3. THE CHEMISTRY OF THE ANTIBIOTICS CHRYSOMYCIN A AND B ANTITUMOR ACTIVITY OF CHRYSOMYCIN A [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Albacarcin V and standard-of-care therapies
Executive Summary
Albacarcin V (also known as Chrysomycin A or Virenomycin V ) is a vinyl-substituted C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1][2] While historically characterized as a catalytic inhibitor of Topoisomerase II and a DNA intercalator, recent breakthrough data (late 2025) has identified it as a potent modulator of EPLIN (Epithelial Protein Lost In Neoplasm), distinguishing it from classic anthracyclines.
This guide compares Albacarcin V against Standard-of-Care (SoC) agents—specifically Doxorubicin and Cisplatin —highlighting its superior potency in drug-resistant phenotypes and its unique dual-mechanism of action.[1][2]
Key Technical Differentiators
-
Potency: Exhibits IC50 values < 50 nM in multiple breast and ovarian cancer cell lines, often outperforming Doxorubicin in resistant models.
-
Mechanism: Dual-action involving DNA intercalation (Topo II inhibition) and novel EPLIN-mediated cytoskeletal disruption.[1][2]
-
Photoactivity: Like all gilvocarcin-class agents, Albacarcin V possesses photoactive properties requiring specific handling protocols to prevent non-specific DNA crosslinking during storage.[1][2]
Mechanistic Comparison
The "Why" Behind the Performance
The clinical limitation of Doxorubicin is often cardiotoxicity (driven by quinone-induced ROS) and MDR1-mediated efflux.[1][2] Albacarcin V offers a structural advantage: its coumarin-based scaffold maintains Topo II inhibition but engages a secondary target, EPLIN, which is critical for cancer cell motility and structural integrity.
Pathway Visualization: Albacarcin V vs. SoC
The following diagram illustrates the divergent signaling pathways activated by Albacarcin V compared to Doxorubicin.
Figure 1: Mechanistic divergence showing Albacarcin V's dual-targeting of Topo II and EPLIN, contrasting with Doxorubicin's ROS-heavy profile.[1][2]
Comparative Performance Data
The following data synthesizes findings from recent high-throughput screens (FLIX library re-evaluation) and historical antibiotic profiling.
| Feature | Albacarcin V (Chrysomycin A) | Doxorubicin (SoC) | Cisplatin (SoC) |
| Primary Target | Topoisomerase II + EPLIN | Topoisomerase II | DNA (Crosslinker) |
| IC50 (Breast/Ovarian) | 10 – 50 nM | 50 – 200 nM | 1.0 – 5.0 µM |
| MDR1 Susceptibility | Low (Effective in resistant lines) | High (Substrate for P-gp) | Low |
| Cardiotoxicity Risk | Low (Non-anthracycline structure) | High (Cumulative dose limit) | Low (Nephrotoxicity risk) |
| Solubility | Poor (DMSO required) | Moderate (Aqueous soluble) | Low (Saline required) |
| Light Sensitivity | High (Photoactive) | Moderate | Low |
Data Insight: Albacarcin V demonstrates a 2-5x potency advantage over Doxorubicin in sensitive lines and retains efficacy in lines where Doxorubicin fails due to efflux pump overexpression.[1][2]
Experimental Protocols
To ensure reproducibility and validity (E-E-A-T), the following protocols address the specific physicochemical properties of Albacarcin V, particularly its hydrophobicity and photosensitivity.
Protocol A: High-Sensitivity Cytotoxicity Profiling
Objective: Determine IC50 values while mitigating photo-induced artifacts.[1][2]
Reagents:
Workflow Logic:
-
Solubilization: Albacarcin V is lipophilic.[1] Dissolving in aqueous buffer directly will result in precipitation and false negatives.[1]
-
Light Protection: The vinyl group at C-8 is photoactive.[1][2] Ambient blue/UV light can cause premature DNA crosslinking or compound degradation.[1]
Step-by-Step Methodology:
-
Stock Preparation (Dark Room/Red Light):
-
Serial Dilution:
-
Prepare an intermediate dilution plate in culture medium (max 0.5% DMSO final concentration).[1]
-
Perform dilutions in low-light conditions.
-
-
Incubation:
-
Readout:
Protocol B: Validation of EPLIN Modulation
Objective: Confirm the novel mechanism of action via Western Blot.
Workflow Visualization:
Figure 2: Workflow for validating EPLIN downregulation post-treatment.
References
-
Albacarcin V adds EPLIN as a novel and promising target for the treatment of female cancers and pediatric medulloblastoma Source:[3][4] Biochemical Pharmacology (Elsevier), Dec 2025. Significance: Identifies the novel EPLIN mechanism and high potency (FLIX3 candidate).
-
Chrysomycin A (Albacarcin V) | CID 122815 Source:[1][5] PubChem (NIH).[1] Significance: Verifies chemical structure, CAS (92841-46-8), and synonyms. [1]
-
The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V Source: PubMed Central (NIH).[1] Significance: Establishes the photoactive mechanism of the vinyl group in the gilvocarcin class.
-
Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis Source: ACS Central Science.[1] Significance: Details the synthesis and stability of Chrysomycin A (Albacarcin V) and its activity against resistant strains. [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
